5-methoxy-2-(trifluoromethyl)Benzoic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
5-methoxy-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDOWBGYPYBWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733753 | |
| Record name | 5-Methoxy-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716-31-4 | |
| Record name | 5-Methoxy-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-methoxy-2-(trifluoromethyl)benzoic acid
Introduction
5-methoxy-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The strategic incorporation of a methoxy group and a trifluoromethyl substituent onto the benzoic acid scaffold imparts a unique combination of electronic and steric properties. These modifications can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable building block in drug discovery and the development of advanced materials.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical predictions and established experimental protocols for their determination.
Molecular Identity and Structure
A foundational understanding of a compound begins with its fundamental identifiers and structural representation.
| Identifier | Value | Source |
| CAS Number | 716-31-4 | [3][4] |
| Molecular Formula | C9H7F3O3 | [3][5] |
| Molecular Weight | 220.15 g/mol | [3][6] |
| SMILES | COC1=CC(=C(C=C1)C(F)(F)F)C(=O)O | [4][5] |
| InChI | InChI=1S/C9H7F3O3/c1-15-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) | [5] |
The structural arrangement of the methoxy and trifluoromethyl groups on the benzoic acid ring is crucial to its chemical behavior. The electron-donating nature of the methoxy group and the strong electron-withdrawing effect of the trifluoromethyl group create a distinct electronic profile that governs its reactivity and acidity.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed through experimental validation for critical applications.
| Property | Value | Details | Source |
| Melting Point | 95-96 °C | [3] | |
| Boiling Point | 294.4±40.0 °C | (Predicted) | [3] |
| Density | 1.380±0.06 g/cm³ | (Predicted) | [3] |
| pKa | 3.11±0.36 | (Predicted) | [3] |
| logP | 2.3 | (Predicted XlogP) | [5] |
Solubility and Partitioning Behavior
The solubility and lipophilicity of a compound are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
The presence of the carboxylic acid group suggests that the solubility of this compound is pH-dependent.[7] It is expected to be more soluble in alkaline aqueous solutions due to the formation of the carboxylate salt. In organic solvents, its solubility is likely to be higher in polar organic solvents like ethanol and acetone.[7] The trifluoromethyl group enhances the compound's lipophilicity, which can improve its ability to cross cell membranes.[2]
Experimental Determination of Physicochemical Properties
To ensure the highest level of scientific integrity, experimental determination of key physicochemical parameters is paramount. The following sections provide detailed protocols for the determination of pKa and logP.
Protocol for pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard and reliable method for its determination.[8][9]
Principle: A solution of the weak acid is titrated with a strong base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.[9][10]
Methodology:
-
Preparation of Solutions:
-
Instrumentation:
-
Calibrate a pH meter using the standard buffer solutions.[8]
-
Use a magnetic stirrer and stir bar to ensure proper mixing.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the this compound solution into a beaker.[8]
-
Immerse the calibrated pH electrode into the solution.
-
Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL).
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.[8]
-
Continue the titration until the pH has risen significantly, well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The volume of NaOH at the half-equivalence point corresponds to the point where half of the acid has been neutralized.
-
The pKa is equal to the pH at the half-equivalence point.[10]
-
For robust data, perform the titration in triplicate.[8]
-
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for logP Determination by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible liquids, typically n-octanol and water, and is a key indicator of lipophilicity.[11][12] The shake-flask method is considered the gold standard for its determination.[13][14]
Principle: The compound is partitioned between n-octanol and water. The concentrations of the compound in each phase are then measured, and the logP is calculated as the logarithm of the ratio of the concentrations.[11]
Methodology:
-
Preparation of Phases:
-
Sample Preparation:
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and water in a centrifuge tube.[11]
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.[11]
-
Allow the phases to separate completely, often aided by centrifugation.[11]
-
-
Quantification:
-
Carefully separate the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].
-
The logP is the base-10 logarithm of P.
-
Caption: Workflow for logP determination by the shake-flask method.
Stability and Reactivity
This compound is expected to be stable at room temperature in a closed container under normal storage and handling conditions.[15] As a carboxylic acid, it will react with bases to form salts. It is incompatible with strong oxidizing agents and strong reducing agents.[15] The trifluoromethyl group is generally stable and enhances the overall stability of the molecule.[7]
Applications and Significance
The unique physicochemical properties of this compound make it a valuable intermediate in several areas:
-
Pharmaceuticals: The trifluoromethyl group can enhance metabolic stability and cell permeability of drug candidates.[2] The overall structure can serve as a scaffold for the synthesis of various therapeutic agents.
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to synthesize novel pesticides and herbicides with improved efficacy.[1]
-
Materials Science: Fluorinated organic molecules are used in the development of advanced materials with specific optical and electronic properties.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 716-31-4 [m.chemicalbook.com]
- 4. escales | Virtual tour generated by Panotour [ub.edu]
- 5. PubChemLite - this compound (C9H7F3O3) [pubchemlite.lcsb.uni.lu]
- 6. scbt.com [scbt.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. web.williams.edu [web.williams.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. researchgate.net [researchgate.net]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 15. 3-(Trifluoromethyl)benzoic acid(454-92-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
spectroscopic data for 5-methoxy-2-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 5-methoxy-2-(trifluoromethyl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a key intermediate in various synthetic applications. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of analyzing this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating fundamental principles with detailed experimental protocols and data interpretation strategies, this guide serves as a valuable resource for ensuring the structural elucidation and purity assessment of this compound. While a complete experimental dataset for this compound is not publicly available, this guide leverages data from its isomer, 2-methoxy-5-(trifluoromethyl)benzoic acid, and related analogs to provide robust predicted data and interpretation frameworks.
Introduction to this compound
This compound (C9H7F3O3) is a substituted aromatic carboxylic acid.[1] The presence of a trifluoromethyl group, a methoxy group, and a carboxylic acid function on the benzene ring makes it a versatile building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence the lipophilicity, metabolic stability, and binding affinity of a molecule, making it a common substituent in pharmaceutical candidates. The methoxy and carboxylic acid groups offer sites for further chemical modification. Given its potential utility, a thorough understanding of its spectroscopic properties is essential for synthesis verification, quality control, and reaction monitoring.
Core Principles of Spectroscopic Analysis for Fluorinated Benzoic Acids
The spectroscopic analysis of fluorinated benzoic acids like this compound relies on the unique properties of its functional groups and the overall electronic structure of the molecule.
-
¹H, ¹³C, and ¹⁹F NMR Spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine environment. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group.
-
Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, notably the O-H and C=O stretches of the carboxylic acid, the C-O stretch of the methoxy group, and the C-F stretches of the trifluoromethyl group.
-
Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation patterns, which can be used to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a complete assignment.
Theoretical Basis for ¹H, ¹³C, and ¹⁹F NMR
The electron-withdrawing trifluoromethyl group is expected to deshield nearby protons and carbons, shifting their signals to a higher frequency (downfield). Conversely, the electron-donating methoxy group will shield adjacent nuclei, causing an upfield shift. In ¹⁹F NMR, the trifluoromethyl group will appear as a singlet, and its chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.
Detailed Experimental Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is typically used.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT, DEPT) is recommended to simplify the spectrum and aid in the assignment of carbon types.
-
For ¹⁹F NMR, a simple pulse-acquire sequence is usually sufficient.
-
Predicted ¹H, ¹³C, and ¹⁹F NMR Data and Interpretation
Based on the analysis of related structures, the following NMR data can be predicted for this compound:
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~10-13 | br s | COOH |
| ¹H | ~7.5-7.8 | m | Aromatic CH |
| ¹H | ~7.0-7.3 | m | Aromatic CH |
| ¹H | ~3.9 | s | OCH₃ |
| ¹³C | ~165-170 | s | COOH |
| ¹³C | ~160 | s | C-OCH₃ |
| ¹³C | ~130-140 | q | C-CF₃ |
| ¹³C | ~110-130 | s | Aromatic CH |
| ¹³C | ~122 | q | CF₃ |
| ¹³C | ~56 | s | OCH₃ |
| ¹⁹F | ~ -60 to -65 | s | CF₃ |
Disclaimer: These are predicted values based on analogous compounds and established principles. Actual experimental values may vary.
NMR Experimental Workflow
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Fundamental Principles of IR Spectroscopy
IR radiation causes the bonds within a molecule to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and the functional groups they are part of. For this compound, key vibrations include the O-H and C=O stretches of the carboxylic acid, C-O stretches of the ether and carboxylic acid, and the strong C-F stretches of the trifluoromethyl group.
Experimental Protocol for IR Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Obtain a background spectrum of the clean ATR crystal.
-
Lower the anvil to press the sample against the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Spectral Interpretation
The IR spectrum of the isomeric 2-methoxy-5-(trifluoromethyl)benzoic acid provides a good reference for the expected absorptions.[2]
Table 2: Characteristic IR Absorptions for Methoxy-(trifluoromethyl)benzoic Acids
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |
| C=O stretch (carboxylic acid) | 1680-1710 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium-Weak |
| C-F stretch (trifluoromethyl) | 1100-1350 | Very Strong |
| C-O stretch (ether & acid) | 1000-1300 | Strong |
Functional Groups and IR Peaks
Caption: Key functional groups and their IR peaks.
Mass Spectrometry (MS)
MS is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.
Principles of Mass Spectrometry
In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Predicted Mass Spectrum Analysis
The predicted monoisotopic mass of this compound (C9H7F3O3) is 220.03473 Da.[1]
Table 3: Predicted m/z Values for Common Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 221.04201 |
| [M+Na]⁺ | 243.02395 |
| [M-H]⁻ | 219.02745 |
Data from PubChem for the target molecule.[1]
Predicted Fragmentation Pathway
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-methoxy-2-(trifluoromethyl)benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-methoxy-2-(trifluoromethyl)benzoic acid, a substituted aromatic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of spectral features, the rationale behind chemical shifts and coupling patterns, and robust experimental protocols for data acquisition. By integrating fundamental NMR principles with practical insights, this guide serves as an authoritative resource for the structural elucidation of this and similar complex small molecules.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like this compound (Molecular Formula: C₉H₇F₃O₃, Molecular Weight: 220.14 g/mol ), which possesses a complex substitution pattern on its benzene ring, NMR is indispensable for unambiguous structural verification.[1]
The molecule features three key substituents on the benzoic acid core:
-
A strongly electron-withdrawing trifluoromethyl group (-CF₃) at the C-2 position.
-
An electron-donating methoxy group (-OCH₃) at the C-5 position.
-
An electron-withdrawing carboxylic acid group (-COOH) at the C-1 position.
The interplay of the electronic effects (induction and resonance) of these groups governs the magnetic shielding and deshielding of the various nuclei, resulting in a characteristic and predictable NMR fingerprint.[2][3] This guide will dissect the ¹H and ¹³C NMR spectra, providing a logical framework for their interpretation.
Figure 1: Structure of this compound with atom numbering.
Experimental Protocols for High-Quality NMR Data Acquisition
The acquisition of clean, high-resolution NMR spectra is foundational to accurate analysis. The following protocols are recommended for compounds like this compound.
Sample Preparation
A well-prepared sample is critical to avoid artifacts and ensure good spectral quality.[4][5]
-
Weighing the Sample: For a standard 5 mm NMR tube, use 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6][7][8]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for benzoic acid derivatives. The required volume is typically 0.6-0.7 mL.[6]
-
Dissolution: Dissolve the sample in the solvent within a small vial before transferring it to the NMR tube. This ensures complete dissolution and homogeneity.[6][7] If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette.[4][6]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, modern spectrometers can accurately reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]
-
Tube Cleaning: Ensure the NMR tube is clean and free of scratches or defects to prevent poor shimming and distorted peak shapes.[4][5]
Spectrometer Parameters
The following parameters are suggested for a 400 MHz spectrometer and can be scaled for other field strengths.[9]
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Rationale |
| Pulse Sequence | zg30 | zgpg30 (proton decoupled) | Standard single-pulse experiment for ¹H; proton decoupling for ¹³C simplifies the spectrum to singlets and enhances signal via the Nuclear Overhauser Effect (NOE).[9][10] |
| Spectral Width (sw) | ~15 ppm | ~220 ppm | Sufficient to cover all expected proton and carbon signals for a typical organic molecule. |
| Acquisition Time (aq) | 2-4 seconds | 1-2 seconds | Balances resolution with experiment time. Longer acquisition times provide better resolution.[11][12] |
| Relaxation Delay (d1) | 1-2 seconds | 2-5 seconds | Allows for sufficient relaxation of nuclei between scans, crucial for quantitative analysis and preventing signal saturation, especially for quaternary carbons in ¹³C NMR.[11][12] |
| Number of Scans (ns) | 8-16 | 128-1024+ | Fewer scans are needed for the sensitive ¹H nucleus; more scans are required for the low-abundance ¹³C nucleus to achieve a good signal-to-noise ratio.[9][12] |
| Pulse Width (p1) | 45° flip angle | 30°-45° flip angle | A reduced flip angle allows for a shorter relaxation delay, optimizing signal acquisition over time, particularly for ¹³C spectra with long T1 relaxation times.[11][13] |
Data Processing
-
Fourier Transformation (FT): Converts the time-domain signal (Free Induction Decay, FID) into the frequency-domain spectrum.
-
Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are purely absorptive (positive).
-
Baseline Correction: Flattens the baseline of the spectrum for accurate integration and peak picking.
-
Referencing: Calibrates the chemical shift axis relative to the internal standard or the residual solvent signal.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity (splitting patterns).
Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | > 10 | broad singlet (br s) | - | 1H |
| H-6 | ~7.6 - 7.8 | doublet (d) | Jmeta ≈ 2-3 | 1H |
| H-4 | ~7.2 - 7.4 | doublet of doublets (dd) | Jortho ≈ 8-9, Jmeta ≈ 2-3 | 1H |
| H-3 | ~7.0 - 7.2 | doublet (d) | Jortho ≈ 8-9 | 1H |
| -OCH₃ | ~3.9 | singlet (s) | - | 3H |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
Interpretation of Spectral Features
The aromatic region of the spectrum is particularly informative. The relative positions of the signals are dictated by the electronic nature of the substituents.
-
-COOH and -CF₃ Groups: These are strong electron-withdrawing groups that deshield nearby protons, shifting their signals downfield (to a higher ppm value).[2][14]
-
-OCH₃ Group: This is an electron-donating group that shields adjacent protons, shifting their signals upfield (to a lower ppm value).[2][15]
Signal Assignments:
-
H-6: This proton is ortho to the electron-donating -OCH₃ group and meta to the electron-withdrawing -COOH group. It experiences coupling only to H-4 (meta-coupling, J ≈ 2-3 Hz), appearing as a narrow doublet.
-
H-4: This proton is ortho to the -OCH₃ group and meta to the -CF₃ group. It is coupled to both H-3 (ortho-coupling, J ≈ 8-9 Hz) and H-6 (meta-coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.
-
H-3: This proton is ortho to the strongly electron-withdrawing -CF₃ group and para to the electron-donating -OCH₃ group. It is coupled only to H-4 (ortho-coupling, J ≈ 8-9 Hz), appearing as a doublet.
-
-OCH₃ Protons: These three protons are equivalent and not coupled to any other protons, thus appearing as a sharp singlet.
-
-COOH Proton: The acidic proton is highly deshielded and often exchanges with trace water in the solvent, leading to a broad singlet at a very downfield chemical shift. Its visibility can be dependent on the solvent and sample purity.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure of the molecule.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (if coupled to F) |
| C=O (Carboxyl) | ~165-170 | singlet |
| C-5 (C-OCH₃) | ~160-165 | singlet |
| C-1 (C-COOH) | ~135-140 | singlet |
| C-3 | ~125-130 | singlet |
| C-2 (C-CF₃) | ~120-125 | quartet (q, ²JCF) |
| CF₃ | ~120-125 | quartet (q, ¹JCF) |
| C-6 | ~115-120 | singlet |
| C-4 | ~110-115 | singlet |
| -OCH₃ | ~55-60 | singlet |
Note: Predicted chemical shifts are estimates. The CF₃ and C-2 signals will exhibit splitting due to C-F coupling.
Interpretation of Spectral Features
-
Substituent Effects: The electron-donating methoxy group strongly shields the carbon it is attached to (C-5), shifting it downfield due to resonance effects common in substituted benzenes. Conversely, the electron-withdrawing groups cause a deshielding effect on their attached carbons (C-1 and C-2).[16]
-
Carboxyl Carbon (C=O): This carbon is in a high oxidation state and bonded to two electronegative oxygen atoms, causing it to appear far downfield.[17]
-
Methoxy Carbon (-OCH₃): Appears in the typical region for sp³-hybridized carbons attached to an oxygen atom.
-
Fluorine Coupling: A key diagnostic feature is the coupling between the fluorine and carbon atoms.
-
CF₃ Carbon: The signal for the trifluoromethyl carbon will be split into a quartet by the three directly attached fluorine atoms (¹JCF), with a large coupling constant (typically > 250 Hz).
-
C-2 Carbon: The carbon directly attached to the -CF₃ group will also appear as a quartet due to two-bond coupling (²JCF), but with a smaller coupling constant (typically 30-40 Hz).[18]
-
Structure Verification with 2D NMR Spectroscopy
While 1D NMR is powerful, complex structures benefit from 2D NMR experiments for definitive assignment.
Figure 2: Workflow for structural elucidation using 1D and 2D NMR techniques.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[19][20] It would show cross-peaks connecting the signals for H-3, H-4, H-6, and the methoxy protons to their corresponding carbon signals (C-3, C-4, C-6, and -OCH₃ carbon), confirming their direct bonding.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons over two or three bonds (²J and ³J).[19][20][21] For example, the methoxy protons (~3.9 ppm) would show a correlation to C-5, confirming the position of the methoxy group. The aromatic protons would show multiple correlations that allow the entire carbon skeleton to be pieced together like a puzzle.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, supported by established experimental protocols, provides an unambiguous structural confirmation of this compound. The chemical shifts and coupling patterns observed are fully consistent with the known electronic effects of the methoxy, trifluoromethyl, and carboxylic acid substituents on the aromatic ring. The characteristic C-F coupling patterns in the ¹³C NMR spectrum serve as a definitive diagnostic tool. For unequivocal assignment in complex molecules, the application of 2D NMR techniques such as HSQC and HMBC is highly recommended as a self-validating system to confirm connectivity.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. scribd.com [scribd.com]
- 8. organomation.com [organomation.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. aklectures.com [aklectures.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. rsc.org [rsc.org]
- 19. youtube.com [youtube.com]
- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Solubility of 5-methoxy-2-(trifluoromethyl)benzoic acid in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic route optimization and formulation design to bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 5-methoxy-2-(trifluoromethyl)benzoic acid, a compound of interest in contemporary drug discovery. By integrating theoretical principles with actionable experimental protocols, this document serves as an essential resource for researchers, chemists, and formulation scientists. We will explore the molecular drivers of this compound's solubility, present a validated experimental workflow for its determination, and discuss the practical implications of the resulting data in a drug development context.
Compound Profile: this compound
To understand the solubility of this compound, we must first dissect its molecular architecture. The molecule's behavior in various solvents is a direct consequence of the interplay between its three key functional groups on a benzene ring: a carboxylic acid, a trifluoromethyl group, and a methoxy group.
| Property | Value | Source |
| CAS Number | 716-31-4 | [1] |
| Molecular Formula | C₉H₇F₃O₃ | [1] |
| Molecular Weight | 220.15 g/mol | [1] |
| Melting Point | 95-96 °C | [1] |
| Appearance | White crystalline solid | [2][3] |
Key Functional Groups and Their Influence:
-
Carboxylic Acid (-COOH): This is the primary polar, protic functional group. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This group is crucial for solubility in polar, protic solvents and its acidity allows for pH-dependent solubility in aqueous systems.[2][4]
-
Trifluoromethyl (-CF₃) Group: This group is strongly electron-withdrawing and highly lipophilic (fat-soluble).[5][6] The potent inductive effect of the three fluorine atoms increases the acidity of the carboxylic acid compared to benzoic acid itself.[6] Its primary contribution to solubility is enhancing interactions with non-polar or weakly polar organic solvents while decreasing solubility in water due to its hydrophobic nature.[2][5]
-
Methoxy (-OCH₃) Group: The methoxy group is considered moderately polar and can act as a hydrogen bond acceptor via its oxygen atom.[7][8] When attached to an aromatic ring, it has a dual electronic nature: it withdraws electrons through induction but can donate electrons into the ring via resonance.[8] It generally contributes to modest increases in solubility in a range of organic solvents.[7][9]
The strategic placement of these groups—the bulky, lipophilic -CF₃ group ortho to the acidic -COOH group, and the electron-donating -OCH₃ group meta to the -CF₃—creates a molecule with a complex and nuanced solubility profile.
Theoretical Principles of Solubility
The adage "like dissolves like" is the foundational principle of solubility. This means that a solute will dissolve best in a solvent that has similar intermolecular forces. For this compound, we can anticipate the following interactions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid group. High solubility is expected.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents cannot donate hydrogen bonds but are excellent acceptors. They will interact favorably with the carboxylic acid's hydroxyl proton and the overall molecular dipole. Good solubility is anticipated.[4]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The polar carboxylic acid and methoxy groups will limit solubility, although the lipophilic trifluoromethyl group and the benzene ring will provide some favorable interaction.[2] Low solubility is expected.
Experimental Determination of Solubility: The Shake-Flask Method
To generate reliable and reproducible solubility data, a standardized experimental protocol is paramount. The equilibrium shake-flask method is a gold-standard technique recognized by regulatory bodies like the OECD.[10][11][12] It is designed to measure the thermodynamic solubility, which represents the true equilibrium saturation point of a compound in a solvent at a given temperature.
Workflow for Shake-Flask Solubility Determination
References
- 1. This compound CAS#: 716-31-4 [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. nbinno.com [nbinno.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. nbinno.com [nbinno.com]
- 6. quora.com [quora.com]
- 7. fiveable.me [fiveable.me]
- 8. ashp.org [ashp.org]
- 9. researchgate.net [researchgate.net]
- 10. who.int [who.int]
- 11. oecd.org [oecd.org]
- 12. filab.fr [filab.fr]
A Prospective Crystallographic and Spectroscopic Analysis of 5-methoxy-2-(trifluoromethyl)benzoic acid: A Technical Guide for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of 5-methoxy-2-(trifluoromethyl)benzoic acid, a compound of significant interest in medicinal chemistry. While a definitive crystal structure is not yet publicly available, this document outlines a robust, field-proven methodology for its determination using single-crystal X-ray diffraction (SCXRD). We delve into the causality behind experimental choices, from crystallization strategies to data refinement, offering a self-validating protocol for researchers. Furthermore, this guide integrates spectroscopic techniques (FTIR, NMR) to provide a holistic understanding of the molecule's physicochemical properties. The strategic incorporation of the trifluoromethyl group often enhances pharmacokinetic profiles, making a thorough structural elucidation crucial for rational drug design.[1][2][3][4][5] This document serves as a vital resource for scientists engaged in the development of novel therapeutics, providing a clear pathway to obtaining and interpreting the crystal structure of this and similar compounds.
Introduction: The Significance of Structural Elucidation in Drug Design
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its biological activity. For pharmaceutical development, understanding the crystal structure of an active pharmaceutical ingredient (API) is non-negotiable. It governs critical properties such as solubility, stability, and bioavailability. This compound represents a class of small molecules where the interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group can lead to unique intermolecular interactions, influencing its solid-state properties.
The trifluoromethyl group, in particular, is a privileged moiety in modern drug design, known to enhance metabolic stability and membrane permeability.[1][3] Its presence can, however, introduce conformational complexities. Therefore, a definitive crystal structure analysis is paramount to understanding its structure-activity relationship (SAR). This guide provides the technical blueprint for achieving this.
Synthesis and Spectroscopic Characterization
A robust synthesis and thorough characterization are the precursors to any successful crystallographic study.
Synthesis of this compound
While various synthetic routes to trifluoromethylated benzoic acids exist, a common approach involves the oxidation of the corresponding trifluoromethylated toluene derivative. A plausible synthetic pathway is outlined below.
Protocol 1: Synthesis of this compound
-
Starting Material: 2-bromo-4-methoxytoluene.
-
Trifluoromethylation: The starting material can be subjected to a trifluoromethylation reaction, for instance, using the Ruppert-Prakash reagent (TMSCF3) or other suitable trifluoromethylating agents.
-
Oxidation: The resulting 5-methoxy-2-(trifluoromethyl)toluene is then oxidized to the corresponding benzoic acid. A common oxidizing agent for this transformation is potassium permanganate (KMnO4) in a basic solution, followed by acidification.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Spectroscopic Characterization
Prior to crystallographic analysis, the identity and purity of the synthesized compound must be confirmed using spectroscopic methods.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is expected to confirm the presence of key functional groups. Characteristic vibrational frequencies for benzoic acid derivatives include C=O stretching of the carboxylic acid, O-H stretching, and C-O stretching of the methoxy group.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will provide detailed information about the molecular structure in solution. The chemical shifts and coupling constants of the aromatic protons will confirm the substitution pattern. 19F NMR will show a characteristic signal for the CF3 group.
Single-Crystal X-ray Diffraction: A Methodological Deep Dive
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement in a crystalline solid.[8][9][10][11][12] It provides unequivocal data on bond lengths, bond angles, and intermolecular interactions.
Crystallization: The Art and Science of Growing Quality Crystals
Obtaining a high-quality single crystal is often the most challenging step.[13][14] The choice of solvent and crystallization technique is critical.
Table 1: Crystallization Strategies for this compound
| Crystallization Method | Solvent System(s) | Rationale & Expected Outcome |
| Slow Evaporation | Dichloromethane, Ethyl Acetate, Acetone | Simple and effective for many organic compounds. The choice of solvents with varying polarity and boiling points allows for control over the evaporation rate.[13][15] |
| Vapor Diffusion | Inner Vial: Compound in Methanol; Outer Reservoir: Diethyl Ether | Ideal for small quantities. The slow diffusion of the anti-solvent (diethyl ether) into the solution of the compound in a more soluble solvent (methanol) gradually induces supersaturation and promotes slow crystal growth.[13][16] |
| Solvent Layering | Bottom Layer: Compound in Chloroform; Top Layer: Hexane | Creates a distinct interface between a dense solvent containing the dissolved compound and a less dense anti-solvent. Slow diffusion across this interface can yield high-quality crystals.[13] |
Experimental Workflow for Crystallization
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. ias.ac.in [ias.ac.in]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. pulstec.net [pulstec.net]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 15. depts.washington.edu [depts.washington.edu]
- 16. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
An In-Depth Technical Guide to the Initial Characterization and Identification of 5-Methoxy-2-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the essential methodologies for the initial characterization and identification of the novel compound, 5-methoxy-2-(trifluoromethyl)benzoic acid. As a molecule of interest in medicinal chemistry and materials science, a robust and validated analytical workflow is paramount for its unambiguous identification and quality control. This document moves beyond a simple recitation of protocols, offering insights into the rationale behind experimental choices and the interpretation of the resulting data.
Introduction: The Significance of this compound
This compound is an aromatic carboxylic acid featuring two key functional groups that impart unique electronic and steric properties: a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃). The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a distinct substitution pattern on the benzene ring, influencing the molecule's reactivity, acidity, and potential biological activity. Understanding the precise chemical identity and purity of this compound is the foundational step in any research and development endeavor.
This guide will detail the critical analytical techniques required for a thorough initial characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and the design of analytical methods.
| Property | Value | Source |
| CAS Number | 716-31-4 | [1] |
| Molecular Formula | C₉H₇F₃O₃ | [2] |
| Molecular Weight | 220.15 g/mol | [2] |
| Melting Point | 95-96 °C | [1] |
| Boiling Point (Predicted) | 294.4 ± 40.0 °C | [1] |
| Density (Predicted) | 1.380 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.11 ± 0.36 | [1] |
| Appearance | Solid | [3] |
| Storage | Sealed in dry, room temperature | [2] |
The Characterization Workflow: A Multi-Technique Approach
A single analytical technique is insufficient for the complete characterization of a novel compound. The following workflow outlines a multi-pronged approach, where each technique provides a unique and complementary piece of structural information.
Caption: A logical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
-
Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The proton ortho to the carboxylic acid will likely be the most downfield.
-
Methoxy Protons (δ ~3.9 ppm): A sharp singlet corresponding to the three protons of the methoxy group.
-
Carboxylic Acid Proton (δ >10 ppm): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
-
Carbonyl Carbon (δ ~165-170 ppm): The carboxylic acid carbonyl carbon will be significantly downfield.
-
Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the methoxy and trifluoromethyl substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
Trifluoromethyl Carbon (δ ~120-125 ppm): A quartet due to the one-bond coupling with the three fluorine atoms.
-
Methoxy Carbon (δ ~55-60 ppm): A single peak for the methoxy carbon.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a powerful tool for confirming the presence of the trifluoromethyl group. A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3000 | C-H stretch | Aromatic |
| ~2950, ~2850 | C-H stretch | Methoxy |
| 1710-1680 | C=O stretch | Carboxylic acid |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1320-1100 | C-F stretch | Trifluoromethyl |
| 1250-1000 | C-O stretch | Methoxy |
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[4] The strong C=O stretch is also a key diagnostic peak.[4]
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, further structural information.
Expected Mass Spectrum
-
Molecular Ion Peak (M⁺): A peak at m/z 220, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of a hydroxyl radical (-OH, M-17) resulting in a peak at m/z 203.
-
Loss of a methoxy radical (-OCH₃, M-31) resulting in a peak at m/z 189.
-
Loss of a carboxyl group (-COOH, M-45) resulting in a peak at m/z 175.[5]
-
Decarboxylation (-CO₂, M-44) leading to a peak at m/z 176.
-
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI: Infuse the sample solution into the ESI source and acquire the spectrum in both positive and negative ion modes.
-
EI: Introduce the sample via a direct insertion probe or a GC inlet.
-
-
Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the primary technique for determining the purity of the synthesized compound and for identifying any potential impurities.
Rationale for Method Development
A reversed-phase HPLC method is generally suitable for the analysis of aromatic carboxylic acids. A C18 column is a good starting point, providing retention based on the hydrophobicity of the analyte. The mobile phase will typically consist of an aqueous component with an organic modifier (e.g., acetonitrile or methanol). Acidification of the mobile phase (e.g., with formic acid or trifluoroacetic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times.
Experimental Protocol for HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting point would be a gradient from 30% B to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy, likely around 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the safety precautions for similar aromatic carboxylic acids and trifluoromethyl-containing compounds should be followed.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth. Do not induce vomiting.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
The initial characterization and identification of this compound requires a systematic and multi-faceted analytical approach. By combining the structural insights from NMR and FT-IR spectroscopy, molecular weight confirmation from mass spectrometry, and purity assessment from HPLC, researchers can establish a comprehensive and reliable analytical profile for this compound. This robust characterization is the essential foundation for its successful application in drug discovery, materials science, and other advanced research fields.
References
- 1. This compound CAS#: 716-31-4 [chemicalbook.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. This compound | 716-31-4 [sigmaaldrich.com]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Biological Activity Screening of 5-Methoxy-2-(Trtrifluoromethyl)benzoic Acid Derivatives: From Target Identification to Lead Optimization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 5-methoxy-2-(trifluoromethyl)benzoic acid represent a compelling scaffold in medicinal chemistry. The strategic incorporation of an electron-donating methoxy group and a lipophilic, metabolically robust trifluoromethyl group can bestow unique pharmacological properties upon the parent benzoic acid structure.[1][2][3] This guide provides a comprehensive framework for the systematic biological activity screening of this compound class. It moves beyond rote protocols to detail the underlying rationale for experimental design, from initial high-throughput screening (HTS) campaigns to in-depth mechanism of action (MoA) studies and selectivity profiling. By grounding methodologies in established principles of drug discovery, this document serves as a technical resource for scientists aiming to unlock the therapeutic potential of these promising molecules.
The Therapeutic Potential and Strategic Considerations for Screening
The Chemical Significance of the Methoxy and Trifluoromethyl Groups
The design of this compound derivatives is a deliberate exercise in medicinal chemistry. Each functional group is chosen for its ability to modulate the molecule's physicochemical and pharmacokinetic properties.[2]
-
The Trifluoromethyl (-CF3) Group: The introduction of a -CF3 group is a well-established strategy in modern drug design.[2] Its strong electron-withdrawing nature can significantly alter the acidity of the benzoic acid proton, influencing target interactions.[1][3] Furthermore, the -CF3 group substantially increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[1][3] Crucially, it often serves to block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[1][4]
-
The Methoxy (-OCH3) Group: The methoxy group, in contrast, is an electron-donating group. Its presence can modulate the electronic properties of the aromatic ring, influencing how the molecule fits into and interacts with a biological target. The position of this group is critical and can be optimized to fine-tune binding affinity and selectivity.
The combination of these two groups on a benzoic acid scaffold creates a molecule with a unique profile, suggesting potential for interaction with a variety of biological targets, from enzymes like kinases and neuraminidases to cellular receptors.[5]
Rationale for Screening: Target-Based vs. Phenotypic Approaches
The initial step in screening a new library of compounds is to decide on the overall strategy. There are two primary philosophies: target-based screening and phenotypic screening.[6]
-
Target-Based Screening: This approach involves testing compounds against a single, purified biological target, such as a specific enzyme or receptor.[6] It is highly efficient and provides immediate information about the molecular mechanism. However, it requires prior knowledge or a strong hypothesis about the relevant target.[6]
-
Phenotypic Screening: This method involves testing compounds on whole cells or even whole organisms to see if they produce a desired physiological change (a "phenotype"), such as inducing cancer cell death or reducing inflammation.[6] Its major advantage is that it does not require prior knowledge of the target and can lead to the discovery of first-in-class medicines with novel mechanisms of action.[6][7] The primary challenge is the subsequent process of "target deconvolution"—identifying the specific molecular target responsible for the observed effect.[6][8]
For a novel class of compounds like this compound derivatives, a parallel or sequential approach can be highly effective. Initial target-based screens against known targets for benzoic acid derivatives (e.g., cyclooxygenases, carbonic anhydrases) could be run alongside broader phenotypic screens (e.g., cancer cell viability assays).[9][10]
Designing a Robust High-Throughput Screening (HTS) Cascade
High-throughput screening (HTS) is the cornerstone of modern drug discovery, utilizing automation and miniaturized formats to test thousands to millions of compounds rapidly.[11][12][13] A successful HTS campaign is not just about speed; it is about generating high-quality, reproducible data.
Assay Development and Miniaturization
The foundation of any HTS is a robust and reliable assay. Key considerations include:
-
Format: Assays are typically performed in 96, 384, or 1536-well microplates to minimize reagent use and maximize throughput.[11][12]
-
Detection Method: The choice of detection (e.g., fluorescence, luminescence, absorbance) depends on the biological question.[11] Luminescence assays, for example, are often highly sensitive with a large dynamic range, making them suitable for many cell-based and biochemical screens.
-
Assay Validation: Before screening the full library, the assay must be rigorously validated. A key statistical parameter used for this is the Z'-factor .
The Self-Validating System: Controls and the Z'-Factor
A well-designed assay protocol is a self-validating system. This is achieved through the rigorous use of controls on every plate.
-
Negative Control: Typically consists of the assay components and the vehicle (e.g., DMSO) in which the compounds are dissolved. This represents baseline (0% effect) activity.
-
Positive Control: A known activator or inhibitor of the target/pathway. This represents the maximum (100% effect) signal.
The quality of the assay is determined by the separation between these controls, which is quantified by the Z'-factor.
Z'-Factor = 1 - ( (3 * SD_positive + 3 * SD_negative) / |Mean_positive - Mean_negative| )
Where SD is the standard deviation.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay, suitable for HTS |
| 0 to 0.5 | Marginal assay, may require optimization |
| < 0 | Unacceptable assay |
An assay with a Z'-factor consistently above 0.5 is considered robust and reliable for a full-scale screening campaign.
Primary Screening: Identifying Initial "Hits"
The goal of the primary screen is to rapidly test the entire compound library at a single concentration to identify "hits"—compounds that show a desired level of activity.[11]
Example Protocol: A Cell Viability Primary Screen
This protocol describes a hypothetical HTS to identify derivatives that are cytotoxic to a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white, clear-bottom tissue culture treated plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Compound library of this compound derivatives dissolved in DMSO
-
Positive control (e.g., Staurosporine)
-
Automated liquid handlers and a plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Cell Plating: Using an automated dispenser, seed 2,500 HeLa cells in 40 µL of medium into each well of the 384-well plates.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Addition:
-
Using a pintool or acoustic dispenser, transfer 100 nL of compound from the library source plates to the assay plates. This results in a final compound concentration of 10 µM (assuming a 10 mM stock).
-
Add vehicle (DMSO) to negative control wells.
-
Add a known cytotoxic agent (e.g., Staurosporine at 1 µM) to positive control wells.
-
-
Incubation: Return plates to the incubator for 48 hours.
-
Assay Readout:
-
Equilibrate plates and CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Data Analysis and Hit Identification
-
Normalization: Raw luminescence data is normalized to the plate controls:
-
Percent Inhibition = 100 * ( (Mean_Negative_Control - Raw_Value) / (Mean_Negative_Control - Mean_Positive_Control) )
-
-
Hit Criteria: A "hit" is defined as any compound that meets a predefined activity threshold. A common starting point is a percent inhibition > 50% or a Z-score > 3 (meaning the compound's effect is more than 3 standard deviations away from the mean of the test compounds).
Visualization: Primary Screening Workflow
Caption: Workflow for a cell-based primary high-throughput screen.
Secondary Assays: Hit Confirmation and Potency
Primary hits must be validated through a series of secondary assays. The goals are to confirm the activity, rule out artifacts, and determine the potency of the compounds.[11]
Orthogonal Assays
An orthogonal assay measures the same biological endpoint but uses a different technology or methodology. This is crucial for eliminating false positives that arise from compound interference with the primary assay's technology (e.g., autofluorescence or luciferase inhibition). For a viability screen, an orthogonal assay could be an MTT assay, which measures metabolic activity via absorbance.
Dose-Response and IC50 Determination
The most important secondary assay is the dose-response experiment. Hits are tested across a range of concentrations (typically an 8- to 12-point serial dilution) to determine their potency.
Protocol: IC50 Determination
-
Follow the same cell plating and incubation steps as the primary screen.
-
Prepare serial dilutions of the confirmed hit compounds (e.g., from 100 µM down to 1 nM).
-
Add the different concentrations of the compounds to the cells.
-
After the 48-hour incubation, perform the viability assay readout.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to calculate the IC50 (the concentration at which the compound elicits 50% of its maximal effect).
Hypothetical IC50 Data Table:
| Compound ID | Primary Screen % Inhibition | Orthogonal Assay Confirmed? | IC50 (µM) |
| Deriv-001 | 75.2 | Yes | 2.5 |
| Deriv-002 | 68.9 | No (Assay Interference) | > 100 |
| Deriv-003 | 92.1 | Yes | 0.8 |
| Deriv-004 | 55.4 | Yes | 15.7 |
Visualization: Hit Confirmation Workflow
Caption: Workflow for hit confirmation and potency determination.
Elucidating the Mechanism of Action (MoA)
For validated hits, especially those from phenotypic screens, the next critical phase is to identify the molecular target and understand how the compound works.
Target Deconvolution Strategies
Target deconvolution is the process of identifying the specific molecular target(s) of a compound discovered in a phenotypic screen.[6] This is a major challenge but several powerful techniques exist:
-
Affinity Chromatography: The compound is immobilized on a solid support (a bead) and used as "bait" to pull its binding partners out of a cell lysate.[6][14] The bound proteins are then identified by mass spectrometry.
-
Expression Cloning: Techniques like phage display can be used to screen vast libraries of proteins to find one that binds to the compound.[14]
-
Chemical Proteomics: These methods assess changes across the entire proteome in response to compound treatment. An example is thermal proteome profiling, which is a proteome-wide application of the Cellular Thermal Shift Assay (CETSA).[15]
Target Engagement: The Cellular Thermal Shift Assay (CETSA)
Once a putative target has been identified, it is essential to confirm that the compound actually binds to this target inside a living cell. CETSA is a powerful biophysical method for verifying target engagement.[16][17]
The Principle: The binding of a ligand (your compound) to a protein typically increases the protein's thermal stability.[16][17] When heated, the unbound protein will denature and aggregate at a lower temperature than the protein-ligand complex.
CETSA Protocol Outline:
-
Treatment: Treat intact cells with your compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).[18]
-
Lysis & Separation: Lyse the cells and use centrifugation to separate the soluble proteins from the aggregated, denatured proteins.
-
Detection: Quantify the amount of the target protein remaining in the soluble fraction using an antibody-based method like Western Blot or an AlphaScreen.[18]
-
Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.[19]
Visualization: Hypothetical Signaling Pathway
If a compound is found to inhibit a specific kinase (e.g., Kinase A), the next step is to confirm that it blocks the downstream signaling pathway.
Caption: Inhibition of a signaling pathway by a bioactive compound.
Selectivity and Off-Target Profiling
An ideal drug is highly selective, meaning it interacts strongly with its intended target but weakly or not at all with other proteins in the body.[20][21] Poor selectivity can lead to off-target side effects.[22] Therefore, assessing the selectivity of lead compounds is a critical step in drug development.[22][23]
Methodologies for Selectivity Profiling
-
Target Family Panels: If the primary target is a kinase, the lead compound should be screened against a large panel of other kinases (e.g., the Eurofins SafetyScreen44™ Kinase Panel). This reveals how selective the compound is within its target family.
-
Broad Liability Panels: These panels (e.g., a CEREP safety panel) test the compound against a diverse set of targets known to be involved in adverse drug reactions, such as GPCRs, ion channels, and transporters.
-
Kinetic Selectivity: Beyond just binding affinity (potency), the rates at which a compound binds to and dissociates from a target (its kinetics) can be crucial.[24] A compound with a long residence time on its intended target and a short residence time on off-targets may have a better therapeutic window.[24]
Data Interpretation: The Selectivity Index
Selectivity is often quantified as a Selectivity Index (SI) , which is the ratio of the IC50 for an off-target to the IC50 for the on-target.
SI = IC50 (Off-Target) / IC50 (On-Target)
A higher SI value indicates greater selectivity. Generally, an SI > 100 is considered highly selective.
Hypothetical Selectivity Data:
| Compound ID | On-Target IC50 (Kinase A, µM) | Off-Target IC50 (Kinase X, µM) | Selectivity Index (X/A) |
| Deriv-003 | 0.8 | 12.4 | 15.5 |
| Deriv-005 | 0.5 | > 100 | > 200 |
In this example, Derivative-005 would be prioritized for further development due to its superior selectivity.
Summary and Future Directions
This guide has outlined a comprehensive, multi-stage strategy for the biological activity screening of this compound derivatives. The process begins with carefully designed primary HTS campaigns, progresses through rigorous hit validation and potency determination, and culminates in detailed MoA and selectivity studies. The compounds that successfully navigate this screening cascade, demonstrating high on-target potency, a confirmed cellular mechanism of action, and a clean selectivity profile, become strong candidates for lead optimization. The subsequent stages will involve medicinal chemistry efforts to improve potency and drug-like properties (Structure-Activity Relationship studies), followed by evaluation in preclinical animal models of disease. This systematic approach maximizes the probability of identifying a truly valuable therapeutic agent from this promising chemical series.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 14. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 15. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. CETSA [cetsa.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. azolifesciences.com [azolifesciences.com]
- 22. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Target-specific compound selectivity for multi-target drug discovery and repurposing [frontiersin.org]
- 24. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
Methodological & Application
Synthesis of 5-methoxy-2-(trifluoromethyl)benzoic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-methoxy-2-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust and efficient two-step procedure commencing from the commercially available precursor, 2-bromo-4-methoxyaniline. The synthesis involves a Sandmeyer-type trifluoromethylation followed by a Grignard reaction and subsequent carboxylation. This application note elaborates on the rationale behind the chosen synthetic strategy and provides a detailed, step-by-step protocol suitable for laboratory-scale synthesis.
Introduction
Fluorinated organic molecules are of significant interest in the pharmaceutical industry due to the unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced lipophilicity, and altered acidity or basicity of nearby functional groups. Specifically, the trifluoromethyl group (CF3) is a common substituent in many drug candidates. This compound incorporates both a trifluoromethyl group and a methoxy group on a benzoic acid scaffold, making it a versatile intermediate for the synthesis of complex biologically active molecules. This guide provides a reliable method for its preparation, addressing the need for a clear and detailed synthetic protocol.
Synthetic Strategy
The chosen synthetic route is a two-step process designed for efficiency and high yield. The strategy begins with the conversion of the amino group of 2-bromo-4-methoxyaniline to a trifluoromethyl group via a Sandmeyer-type reaction. The resulting 2-bromo-5-methoxy-1-(trifluoromethyl)benzene is then converted to the target benzoic acid through a Grignard reaction with magnesium, followed by carboxylation with solid carbon dioxide (dry ice).
This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions. The Sandmeyer reaction is a classic and reliable method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2][3] The subsequent Grignard carboxylation is a standard and efficient method for the formation of carboxylic acids from aryl halides.[4][5][6]
Experimental Protocol
Part 1: Synthesis of 2-bromo-5-methoxy-1-(trifluoromethyl)benzene
This step involves the conversion of an aromatic amine to a trifluoromethyl arene using a copper-promoted Sandmeyer trifluoromethylation reaction.[1][7]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 2-bromo-4-methoxyaniline | C₇H₈BrNO | 202.05 | 10.1 g | 50 mmol |
| Hydrobromic acid (48%) | HBr | 80.91 | 50 mL | - |
| Sodium nitrite | NaNO₂ | 69.00 | 3.8 g | 55 mmol |
| Copper(I) bromide | CuBr | 143.45 | 8.6 g | 60 mmol |
| Trifluoromethyltrimethylsilane (TMSCF₃) | C₄H₉F₃Si | 142.20 | 10.7 g (11.5 mL) | 75 mmol |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 100 mL | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 50 mL | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 10 g | - |
Procedure:
-
Diazotization:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.1 g (50 mmol) of 2-bromo-4-methoxyaniline in 50 mL of 48% hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 3.8 g (55 mmol) of sodium nitrite in 10 mL of water dropwise from the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a persistent blue color on starch-iodide paper when testing for excess nitrous acid.[8]
-
-
Sandmeyer Trifluoromethylation:
-
In a separate 500 mL flask, prepare a solution of 8.6 g (60 mmol) of copper(I) bromide in 50 mL of 48% hydrobromic acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
To this mixture, add 10.7 g (75 mmol) of trifluoromethyltrimethylsilane (TMSCF₃).
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with 2 x 100 mL of diethyl ether.
-
Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with hexane) to afford 2-bromo-5-methoxy-1-(trifluoromethyl)benzene as a colorless oil.
-
Part 2: Synthesis of this compound
This step involves the formation of a Grignard reagent from the aryl bromide synthesized in Part 1, followed by carboxylation with dry ice.[4][5]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 2-bromo-5-methoxy-1-(trifluoromethyl)benzene | C₈H₆BrF₃O | 271.03 | 10.8 g | 40 mmol |
| Magnesium turnings | Mg | 24.31 | 1.2 g | 50 mmol |
| Anhydrous tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Iodine | I₂ | 253.81 | 1 crystal | - |
| Dry ice (solid CO₂) | CO₂ | 44.01 | ~50 g | - |
| Hydrochloric acid (2 M) | HCl | 36.46 | 100 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 100 mL | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 10 g | - |
Procedure:
-
Grignard Reagent Formation:
-
Place 1.2 g (50 mmol) of magnesium turnings in a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried and assembled under a nitrogen atmosphere to maintain anhydrous conditions.[9]
-
Add 20 mL of anhydrous THF and a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface.
-
Dissolve 10.8 g (40 mmol) of 2-bromo-5-methoxy-1-(trifluoromethyl)benzene in 80 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion (~5 mL) of the aryl bromide solution to the magnesium suspension. The initiation of the Grignard reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to room temperature.
-
In a separate 500 mL beaker, place approximately 50 g of crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with gentle stirring. A vigorous reaction will occur.
-
Allow the mixture to stand until the excess dry ice has sublimated.
-
-
Work-up and Purification:
-
Slowly add 100 mL of 2 M hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the magnesium carboxylate salt.
-
Transfer the mixture to a separatory funnel and extract with 3 x 50 mL of diethyl ether.
-
Combine the organic layers and extract the product into the aqueous phase by washing with 2 x 50 mL of saturated sodium bicarbonate solution. The benzoic acid will be deprotonated and dissolve in the aqueous basic solution.
-
Carefully acidify the combined aqueous layers with concentrated hydrochloric acid to a pH of ~2, which will precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as a white crystalline solid.
-
Visualization of the Synthetic Workflow
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. odinity.com [odinity.com]
- 7. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]
Application Notes and Protocols for 5-Methoxy-2-(trifluoromethyl)benzoic Acid in Pharmaceutical Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorination and Methoxy Moieties in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of specific functional groups is a cornerstone of molecular design. Among these, the trifluoromethyl (-CF3) and methoxy (-OCH3) groups have proven to be exceptionally valuable. The trifluoromethyl group, with its high electronegativity and steric bulk, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Concurrently, the methoxy group can modulate a compound's solubility, electronic properties, and receptor interactions. The compound 5-methoxy-2-(trifluoromethyl)benzoic acid is a key building block that synergistically combines these advantageous features, making it a valuable intermediate in the synthesis of advanced pharmaceutical agents.
This document provides a comprehensive guide to the application of this compound in pharmaceutical research and development. It outlines detailed protocols for its utilization as a synthetic precursor and discusses the biological significance of its derivatives, with a particular focus on its role in the synthesis of intermediates for antiviral therapeutics.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes key data for this compound.
| Property | Value |
| CAS Number | 221267-31-8 |
| Molecular Formula | C9H7F3O3 |
| Molecular Weight | 220.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 135-139 °C |
| Boiling Point | 285.6±40.0 °C (Predicted) |
| pKa | 2.65±0.25 (Predicted) |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Application as a Synthetic Intermediate: Pathway to a Letermovir Precursor
A significant application of this compound is its role as a precursor in the synthesis of complex heterocyclic molecules. One notable example is its utility in generating a key urea intermediate, N-(2-bromo-6-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea, which is a known reference standard related to the antiviral drug Letermovir.[2]
The synthetic strategy involves the conversion of the carboxylic acid functionality into an isocyanate via a Curtius rearrangement, which is then reacted with a substituted aniline to form the target urea.
Caption: Synthetic workflow from this compound to a key urea intermediate.
Protocol 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)phenyl Isocyanate via Curtius Rearrangement
The Curtius rearrangement provides a reliable method for converting a carboxylic acid to an isocyanate.[3][4] This protocol details a one-pot procedure using diphenylphosphoryl azide (DPPA).
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous toluene.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add diphenylphosphoryl azide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC for the disappearance of the starting material. The formation of the acyl azide is followed by the thermal rearrangement to the isocyanate with the evolution of nitrogen gas.[5]
-
After the reaction is complete, cool the mixture to room temperature. The resulting solution of 2-methoxy-5-(trifluoromethyl)phenyl isocyanate in toluene can be used directly in the next step without purification.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous toluene and a nitrogen atmosphere is critical to prevent the hydrolysis of the isocyanate intermediate to the corresponding amine.
-
Triethylamine: Acts as a base to deprotonate the carboxylic acid, facilitating the reaction with DPPA.
-
DPPA: A common and effective reagent for the one-pot Curtius rearrangement, converting the carboxylic acid to the acyl azide in situ.[6]
-
Refluxing Toluene: The elevated temperature is necessary to induce the thermal decomposition of the acyl azide to the isocyanate.
Protocol 2: Synthesis of N-(2-bromo-6-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea
This protocol is adapted from the procedure described in US Patent 8,816,075 B2.[7]
Materials:
-
Toluene solution of 2-methoxy-5-(trifluoromethyl)phenyl isocyanate (from Protocol 1)
-
2-Bromo-6-fluoroaniline
-
Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 2-bromo-6-fluoroaniline (1.0 eq).
-
Add acetonitrile to dissolve the aniline.
-
To this solution, add the toluene solution of 2-methoxy-5-(trifluoromethyl)phenyl isocyanate (1.0 eq) prepared in Protocol 1.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 36-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain a viscous residue.
-
Triturate the residue with a suitable solvent such as diisopropyl ether to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold acetonitrile and dry under vacuum to yield N-(2-bromo-6-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea as a solid.[7][8]
Self-Validating System:
The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight for C15H11BrF4N2O2 is 407.16 g/mol .[9]
Potential Biological Activities of Derivatives
While this compound is primarily utilized as a synthetic building block, its derivatives, particularly N-aryl-N'-phenyl ureas, are of significant interest in medicinal chemistry.
References
- 1. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. almacgroup.com [almacgroup.com]
- 7. US8816075B2 - Process for the preparation of dihydroquinazolines - Google Patents [patents.google.com]
- 8. chemscene.com [chemscene.com]
- 9. chembk.com [chembk.com]
The Strategic Role of Methoxy-Trifluoromethyl Benzoic Acids in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Architectural Significance of Fluorinated Benzoic Acids in Agrochemical Design
In the competitive landscape of agrochemical research and development, the design of novel active ingredients with enhanced efficacy, selectivity, and favorable environmental profiles is paramount. Within the synthetic chemist's toolbox, fluorinated aromatic carboxylic acids serve as critical building blocks. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into a molecule can dramatically alter its physicochemical properties. The high electronegativity and steric bulk of the CF3 group can enhance metabolic stability, increase lipophilicity (facilitating passage through plant cuticles), and improve binding affinity to target enzymes.[1]
When combined with a methoxy (-OCH3) group, a substituted benzoic acid scaffold, such as 5-methoxy-2-(trifluoromethyl)benzoic acid, presents a versatile platform for the synthesis of a diverse range of potential agrochemicals. The methoxy group can influence the electronic properties of the benzene ring and provide an additional site for metabolic activity, potentially fine-tuning the compound's selectivity and persistence in the environment. While public domain literature specifically detailing the large-scale application of this compound in commercial agrochemical synthesis is limited, the principles of its use can be effectively demonstrated through the synthesis of analogous structures known to possess herbicidal activity. This guide will provide detailed protocols and application notes on the utility of this class of compounds, focusing on the synthesis of a representative herbicidal urea derivative, a common motif in commercial herbicides.
Core Application: Synthesis of a Substituted Phenylurea Herbicide Intermediate
Many commercial herbicides, particularly those that act by inhibiting photosynthesis or amino acid synthesis, are based on a substituted phenylurea structure.[2][3] The synthesis of these compounds often involves the reaction of a substituted phenyl isocyanate with an appropriate amine. The precursor to the isocyanate is typically a substituted aniline, which can be derived from the corresponding benzoic acid.
The following protocol outlines a representative synthesis of a substituted N-phenyl-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea, a potential herbicidal agent. This multi-step synthesis starts from the analogous and more readily documented 2-methoxy-5-(trifluoromethyl)benzoic acid.
Experimental Protocol: Synthesis of a Substituted Phenylurea
Objective: To synthesize a substituted phenylurea herbicide candidate from a methoxy-(trifluoromethyl)benzoic acid precursor.
Overall Reaction Scheme:
Caption: Synthetic workflow for a substituted phenylurea.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| 2-Methoxy-5-(trifluoromethyl)benzoic acid | 53985-48-1 | 220.15 | Major Chemical Supplier |
| Thionyl chloride (SOCl2) | 7719-09-7 | 118.97 | Major Chemical Supplier |
| Sodium azide (NaN3) | 26628-22-8 | 65.01 | Major Chemical Supplier |
| Toluene (anhydrous) | 108-88-3 | 92.14 | Major Chemical Supplier |
| Substituted Aniline (e.g., 4-chloroaniline) | 106-47-8 | 127.57 | Major Chemical Supplier |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | Major Chemical Supplier |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Major Chemical Supplier |
Step 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Under a nitrogen atmosphere, add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-methoxy-5-(trifluoromethyl)benzoyl chloride is used directly in the next step.
Step 2: Synthesis of 2-Methoxy-5-(trifluoromethyl)benzoyl azide
-
Dissolve the crude benzoyl chloride from Step 1 in anhydrous acetone.
-
In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it dropwise to the acetone solution at 0 °C (ice bath).
-
Stir the reaction mixture vigorously at 0 °C for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzoyl azide. Caution: Benzoyl azides can be explosive; handle with care and avoid heating the neat compound.
Step 3: Synthesis of 2-Methoxy-5-(trifluoromethyl)phenyl isocyanate via Curtius Rearrangement
-
Dissolve the crude benzoyl azide in anhydrous toluene.
-
Heat the solution to reflux (approximately 110 °C) until the evolution of nitrogen gas ceases (typically 1-2 hours). This indicates the completion of the Curtius rearrangement to the isocyanate.
-
The resulting solution of 2-methoxy-5-(trifluoromethyl)phenyl isocyanate in toluene is used directly in the next step.
Step 4: Synthesis of N-(4-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea
-
To the toluene solution of the isocyanate from Step 3, add a solution of 4-chloroaniline (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (0.1 eq) as a catalyst.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, a precipitate of the urea product should form.
-
Filter the precipitate and wash with cold diethyl ether to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol/water to obtain the pure N-(4-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action: A Primer on Phenylurea Herbicides
Phenylurea herbicides are primarily known to be potent inhibitors of photosynthesis.[2] They act by blocking the electron transport chain in Photosystem II (PSII).
Caption: Inhibition of Photosystem II by phenylurea herbicides.
Specifically, they bind to the D1 protein in the PSII complex, displacing the native plastoquinone from its binding site (QB). This blockage of electron flow from QA to QB halts ATP and NADPH production, which are essential for carbon fixation. The subsequent buildup of high-energy electrons leads to the formation of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death.
Broader Applications of Substituted Benzoic Acids in Agrochemicals
The utility of fluorinated and methoxylated benzoic acids extends beyond phenylurea herbicides. These versatile intermediates are employed in the synthesis of a wide array of agrochemicals.
-
Pyridazine Herbicides: Compounds like 4-(3-Trifluoromethylphenyl)pyridazine derivatives have shown significant bleaching and herbicidal activities.[4] The trifluoromethylphenyl moiety, derivable from the corresponding benzoic acid, is crucial for their biological effect.
-
Sulfonylurea Herbicides: Fluoro-substituted anthranilic acids (2-aminobenzoic acids) are key precursors for synthesizing sulfonylurea herbicides.[5] These herbicides are known for their high efficacy at low application rates and act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids.
-
Fungicides and Insecticides: The unique electronic and lipophilic properties imparted by the trifluoromethyl and methoxy groups make these benzoic acid derivatives valuable starting materials in the development of novel fungicides and insecticides as well. For instance, 2,4,5-Trifluoro-3-methoxybenzoic acid is noted for its use in developing effective fungicides.[6]
Conclusion
While the specific agrochemical applications of this compound are not extensively documented in the public domain, its structural motifs are emblematic of a class of intermediates that are of high strategic importance in the agrochemical industry. The combination of a trifluoromethyl group for enhanced biological activity and metabolic stability, a methoxy group for modulating electronic properties and selectivity, and a carboxylic acid handle for versatile chemical transformations makes these compounds powerful building blocks for the synthesis of next-generation herbicides, fungicides, and insecticides. The protocols and principles outlined in this guide provide a foundational understanding for researchers and drug development professionals working to create innovative and effective crop protection solutions.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. EP0017706B1 - N'-phenyl-n-methylurea derivatives, processes for their preparation and their uses as herbicides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. chemimpex.com [chemimpex.com]
Application Notes and Protocols: 5-methoxy-2-(trifluoromethyl)benzoic acid in Peptide Synthesis
A comprehensive review of available scientific literature and patent databases has revealed no specific established application or protocols for the use of 5-methoxy-2-(trifluoromethyl)benzoic acid as a reagent in peptide synthesis.
While fluorinated compounds, including derivatives of benzoic acid, play a significant role in medicinal chemistry and drug development, there is no direct evidence to suggest that this compound is a commonly employed or documented reagent for the formation of peptide bonds. Standard peptide synthesis methodologies, such as Fmoc/tBu solid-phase peptide synthesis (SPPS), rely on a well-established set of coupling reagents (e.g., HATU, HBTU, DIC/Oxyma) and protocols, none of which feature the specified molecule.
Broader searches for trifluoromethyl benzoic acid derivatives in peptide coupling and related amide bond formation chemistries also failed to yield specific information regarding this compound. The existing literature focuses on the general benefits of fluorine incorporation in peptides, such as enhancing metabolic stability and modulating bioactivity, but does not describe the use of this particular benzoic acid derivative as a tool in the synthetic process itself.
Based on the current available information, it is not possible to provide detailed application notes and protocols for the use of this compound in peptide synthesis. Researchers, scientists, and drug development professionals seeking to perform peptide synthesis are advised to consult established and well-documented protocols utilizing standard, commercially available coupling reagents and methodologies.
Should future research establish a role for this compound in this field, this document will be updated accordingly. At present, any application of this compound in peptide synthesis would be considered novel and would require extensive investigation to determine its efficacy, mechanism of action, and optimal reaction conditions.
Application Notes & Protocols: A Guide to the Synthesis of Novel Fungicides from 5-Methoxy-2-(trifluoromethyl)benzoic Acid
Introduction: The persistent evolution of fungal resistance to existing treatments, coupled with increasing environmental and food safety regulations, necessitates a continuous search for novel, effective, and safe fungicides. One promising avenue of research is the development of Succinate Dehydrogenase Inhibitors (SDHIs). These compounds target a critical enzyme in the fungal mitochondrial respiratory chain, Complex II (Succinate Dehydrogenase), thereby disrupting cellular respiration and energy production, leading to fungal cell death.[1][2][3] The benzamide chemical class has proven to be a particularly fruitful scaffold for the development of potent SDHIs.[4][5]
This guide provides a detailed framework for the rational design and synthesis of novel benzamide-based fungicides using 5-methoxy-2-(trifluoromethyl)benzoic acid as a versatile starting material. The trifluoromethyl (CF₃) group is a well-established bioisostere that can enhance metabolic stability and binding affinity, while the methoxy (OCH₃) group can modulate electronic properties and molecular interactions within the target enzyme's active site.
Part 1: Strategic Rationale and Synthetic Overview
The Core Scientific Principle: Targeting Succinate Dehydrogenase
The central hypothesis is that by coupling this compound with a diverse range of amine moieties, we can generate novel benzamide derivatives that function as SDHIs. The SDH enzyme is an ideal target as it is essential for the aerobic metabolism of all fungi.[6] It plays a dual role, participating in both the Krebs cycle (oxidizing succinate to fumarate) and the electron transport chain (transferring electrons to the ubiquinone pool).[6] Inhibition of this enzyme effectively suffocates the fungus at a cellular level.
The Synthetic Strategy: Amide Bond Formation
The cornerstone of the synthetic approach is the formation of a robust amide bond. This is a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid of the starting material is converted into a more reactive acyl chloride. This "activation" step is crucial for facilitating the subsequent reaction with an amine.
-
Nucleophilic Acyl Substitution: The synthesized acyl chloride is then reacted with a selected primary or secondary amine. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the final benzamide product.[7]
The choice of amine is a critical variable. By systematically varying the structure of the amine, researchers can explore the structure-activity relationship (SAR) to optimize fungicidal potency, spectrum of activity, and physicochemical properties.[8][9][10]
Experimental Workflow
The overall process from starting material to final biological evaluation follows a logical and validated sequence.
Caption: General workflow for the synthesis and evaluation of novel fungicides.
Part 2: Detailed Experimental Protocols
These protocols are designed to be self-validating. Adherence to stoichiometry, reaction monitoring, and rigorous purification and characterization are essential for ensuring the reliability and reproducibility of the results.
Protocol 1: Synthesis of 5-Methoxy-2-(trifluoromethyl)benzoyl chloride (Intermediate 2)
Principle: The carboxylic acid is converted to the highly reactive acyl chloride using thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of the Vilsmeier reagent.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene as solvent
-
N,N-dimethylformamide (DMF) (catalytic, ~1-2 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Rotary evaporator
Procedure:
-
Setup: In a fume hood, add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DCM (or toluene) to the flask to create a stirrable suspension.
-
Catalyst: Add 1-2 drops of DMF to the mixture.
-
Reagent Addition: Slowly add thionyl chloride (2.0 eq) to the flask at room temperature. The addition may be exothermic.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene).
-
Monitoring: Monitor the reaction until the solution becomes clear and gas evolution (HCl, SO₂) ceases (typically 1-3 hours). The reaction can also be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC to observe the disappearance of the starting carboxylic acid.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Result: The resulting crude 5-methoxy-2-(trifluoromethyl)benzoyl chloride is a light-yellow oil or low-melting solid. It is highly moisture-sensitive and should be used immediately in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of Novel Benzamide Fungicides (3a-n)
Principle: A primary or secondary amine undergoes nucleophilic acyl substitution with the freshly prepared acyl chloride to form the target benzamide. An organic base like triethylamine (TEA) is used to neutralize the HCl byproduct generated during the reaction.
Materials:
-
Crude 5-methoxy-2-(trifluoromethyl)benzoyl chloride (1.0 eq) from Protocol 1
-
Selected amine (e.g., 3-aminopyrazole, 2-chloroaniline) (1.0-1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
Drying agent (anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Setup: Dissolve the selected amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the flask in an ice bath to 0°C. This is critical to control the exothermic nature of the reaction.[7][11]
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from Protocol 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the amine starting material.[11]
-
Quenching & Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA and unreacted amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[11][12][13]
Protocol 3: Structural Characterization
Principle: The identity and purity of the final synthesized compounds must be unambiguously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The chemical shifts, integration, and coupling patterns must be consistent with the proposed structure.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, confirming the elemental composition and molecular formula of the new compound.[8][14]
-
Melting Point (MP): A sharp melting point range is a reliable indicator of high purity for crystalline solids.
Part 3: Biological Evaluation & Mechanism
Protocol 4: In Vitro Antifungal Assay by Mycelial Growth Inhibition
Principle: This assay quantifies the ability of a compound to inhibit the vegetative growth of a fungus on a nutrient medium. The results are used to calculate the EC₅₀ value, a standard measure of fungicide potency.[8]
Materials:
-
Fungal strains (Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani, etc.)
-
Potato Dextrose Agar (PDA)
-
Synthesized compounds, dissolved in DMSO to create stock solutions
-
Positive control (e.g., Boscalid, Fluxapyroxad)[5]
-
Negative control (DMSO)
-
Sterile Petri dishes, mycelial plugs, incubator
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Cool the molten agar to 45-50°C.
-
Compound Amendment: Add the appropriate volume of the compound stock solution (or DMSO for the control) to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Swirl gently to mix and pour into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Seal the plates and incubate them in the dark at 25°C.
-
Measurement: After the fungal colony in the negative control plate has reached approximately 70-80% of the plate diameter (typically 3-5 days), measure the diameter of the fungal colony on all plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average colony diameter of the control and dt is the average colony diameter of the treated plate.
-
EC₅₀ Determination: Plot the inhibition percentage against the logarithm of the compound concentration and use probit analysis or non-linear regression to determine the EC₅₀ value (the concentration that causes 50% inhibition).
Data Presentation & Interpretation
Quantitative data should be summarized for clear comparison.
Table 1: Physicochemical and Antifungal Activity Data for Exemplary Compounds
| Compound ID | Amine Moiety (R-NH₂) | Yield (%) | M.P. (°C) | EC₅₀ (µg/mL) vs B. cinerea | EC₅₀ (µg/mL) vs S. sclerotiorum |
| 3a | 3-Aminopyrazole | 85 | 155-157 | 0.45 | 0.29 |
| 3b | 2-Chloroaniline | 78 | 131-133 | 1.21 | 0.98 |
| 3c | Cyclopropylamine | 65 | 110-112 | >50 | >50 |
| Boscalid | (Control) | - | - | 0.88 | 0.65 |
Note: Data are hypothetical and for illustrative purposes only.
The data in Table 1 suggest that incorporating a heterocyclic amine like 3-aminopyrazole (Compound 3a ) leads to significantly higher fungicidal activity than an aniline derivative (3b ) or a simple alkylamine (3c ), and even surpasses the commercial standard Boscalid in this hypothetical example.
Hypothesized Mechanism of Action: SDHI
The synthesized benzamides are designed to inhibit Complex II of the mitochondrial respiratory chain.
Caption: Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).
The benzamide molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme, physically preventing the transfer of electrons from succinate to ubiquinone.[6] This blockage halts the entire electron transport chain, leading to a rapid depletion of cellular ATP and ultimately, fungal death.
References
- 1. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ndsu.edu [ndsu.edu]
- 7. globalconference.info [globalconference.info]
- 8. Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole [nyxxb.cn]
- 9. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. Benzamide synthesis - chemicalbook [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
A Strategic Workflow for the Development of Potent Antimicrobial Agents from 5-Methoxy-2-(trifluoromethyl)benzoic Acid
Here are the detailed Application Notes and Protocols for developing potent antimicrobials from 5-methoxy-2-(trifluoromethyl)benzoic acid.
Application Note & Protocol Guide: AN-2026-01
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Substituted benzoic acid derivatives have demonstrated a wide range of biological activities, making them a compelling starting point for drug discovery campaigns.[1][2] This guide provides a comprehensive, step-by-step workflow for the evaluation and optimization of This compound as a lead compound for potent antimicrobial agents. We outline detailed protocols for chemical derivatization, robust antimicrobial susceptibility testing, cytotoxicity assessment for selectivity, and a framework for establishing a structure-activity relationship (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.
Introduction: The Rationale for Investigation
Benzoic acid and its derivatives are known for their antimicrobial properties, often functioning by disrupting cellular homeostasis through mechanisms like cytoplasmic acidification or membrane damage.[1][3][4] The specific substitutions on the aromatic ring play a critical role in modulating the compound's electronic, steric, and lipophilic properties, which in turn dictates its potency and spectrum of activity.[2][5]
The lead compound, This compound , possesses intriguing features for antimicrobial development:
-
Trifluoromethyl (-CF3) Group: A strong electron-withdrawing group that can significantly increase the acidity of the carboxylic acid and enhance membrane permeability.
-
Methoxy (-OCH3) Group: An electron-donating group that can influence binding interactions and metabolic stability.
-
Carboxylic Acid (-COOH) Group: A key functional handle for synthetic modification, allowing for the creation of diverse libraries of esters and amides to probe the structure-activity relationship (SAR).[6][7]
This guide presents a systematic approach to harness these features, transforming a promising starting molecule into a validated preclinical candidate.
Overall Development Workflow
The process of developing a potent antimicrobial from a lead compound is a multi-stage endeavor. It begins with the initial characterization of the starting material, proceeds through cycles of chemical modification and biological testing, and culminates in safety and efficacy assessments. The logical flow of this process is crucial for making informed decisions and efficiently allocating resources.
Figure 1: A high-level overview of the antimicrobial drug development cascade, from initial lead characterization to preclinical candidate selection.
Phase 1: Initial Biological Characterization
The first critical step is to quantify the baseline antimicrobial activity and cytotoxicity of the unmodified lead compound. This data provides the benchmark against which all future analogs will be measured.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol uses the broth microdilution method, a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits visible growth and the lowest concentration that results in microbial death.[8][9][10]
Materials:
-
This compound (Lead Compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, MRSA ATCC 43300, Pseudomonas aeruginosa ATCC 27853)
-
0.5 McFarland standard turbidity solution
-
Spectrophotometer (600 nm)
-
Multi-channel pipette
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the lead compound in DMSO.
-
Bacterial Inoculum Preparation: Culture bacteria overnight on appropriate agar plates. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10^6 CFU/mL.
-
Serial Dilution:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution (appropriately diluted in CAMHB to achieve the highest desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum (~1.5 x 10^6 CFU/mL) to wells 1 through 11. This results in a final inoculum of ~7.5 x 10^4 CFU/mL in a final volume of 110 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the growth control (well 11).
-
MBC Determination:
-
From each well that shows no visible growth, plate 10 µL onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Phase 2: Synthetic Lead Optimization & SAR
With baseline data, the next phase involves synthesizing a focused library of analogs to identify key structural motifs that enhance potency and selectivity. A common and effective strategy is the modification of the carboxylic acid group to form amides and esters.[7][11]
Protocol 2: General Procedure for the Synthesis of Amide Derivatives
This protocol describes a standard method for coupling the lead compound with various primary or secondary amines via an activated acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM, anhydrous)
-
A diverse panel of primary/secondary amines (e.g., benzylamine, morpholine, aniline derivatives)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1 equivalent of this compound in anhydrous DCM.
-
Add 2-3 equivalents of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting acyl chloride is typically used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.5 equivalents of TEA in anhydrous DCM.
-
Cool the amine solution to 0°C and add the acyl chloride solution dropwise.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide derivative.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Table
After synthesizing and testing a library of analogs using Protocol 1 and a cytotoxicity assay (see Protocol 3), the data should be compiled to establish the SAR. The Selectivity Index (SI) , calculated as (Cytotoxicity CC₅₀ / Antimicrobial MIC), is a critical parameter for identifying candidates that are potent against microbes but safe for host cells. A higher SI is desirable.
| Compound | R-Group (Amide Modification) | MIC (µg/mL) vs. S. aureus | CC₅₀ (µg/mL) vs. HEK293 Cells | Selectivity Index (SI) |
| Lead | -OH (Parent Acid) | 64 | >256 | >4 |
| AN-2026-A1 | -NH-CH₂-Ph (Benzylamide) | 32 | >256 | >8 |
| AN-2026-A2 | -NH-(4-Cl-Ph) (4-Chlorobenzylamide) | 8 | 128 | 16 |
| AN-2026-A3 | -NH-(4-OCH₃-Ph) (4-Methoxybenzylamide) | 16 | >256 | >16 |
| AN-2026-A4 | Morpholinyl | 128 | >256 | >2 |
| AN-2026-A5 | -NH-(CH₂)₂-OH (Ethanolamide) | 64 | >256 | >4 |
SAR Insights (Hypothetical):
-
Conversion of the carboxylic acid to an amide generally maintains or improves activity.
-
The addition of an aromatic ring in the amide (A1-A3) appears beneficial.
-
An electron-withdrawing substituent (Cl) on the benzylamide ring (A2) significantly improves potency against S. aureus.
-
The bulky, non-aromatic morpholinyl group (A4) reduces activity, suggesting a specific spatial requirement.
Phase 3: Safety and Mechanistic Evaluation
Promising candidates from the SAR study must undergo further evaluation for safety and to understand how they work.
Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[12][13][14] A reduction in metabolic activity suggests cytotoxicity.
Materials:
-
Human embryonic kidney (HEK293) or other relevant mammalian cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of solubilization buffer (or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the CC₅₀ (the concentration that causes a 50% reduction in cell viability) using non-linear regression analysis.
Proposed Mechanism of Action (MoA)
For many benzoic acid derivatives, the primary antimicrobial mechanism involves the disruption of the bacterial cell membrane and the dissipation of the proton motive force.[1][3] The lipophilic nature of the molecule allows it to insert into the lipid bilayer, while the acidic proton can dissociate in the neutral cytoplasm, leading to acidification and metabolic collapse.
Figure 2: The proposed mechanism of action for benzoic acid derivatives, involving membrane disruption and cytoplasmic acidification.
Conclusion and Future Directions
This guide provides a robust framework for advancing This compound from a chemical starting material to a promising antimicrobial lead. By systematically applying the principles of medicinal chemistry and microbiology, researchers can effectively navigate the early stages of drug discovery. The protocols for synthesis, antimicrobial testing, and cytotoxicity assessment form a cohesive and self-validating workflow. Future work on optimized leads should include broader spectrum analysis, time-kill kinetics, resistance frequency studies, and eventual validation in established in vivo models of infection.[15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 7. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 9. pdb.apec.org [pdb.apec.org]
- 10. woah.org [woah.org]
- 11. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 5-Methoxy-2-(trifluoromethyl)benzoic Acid
Introduction
5-Methoxy-2-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex organic molecules. Its preparation on a laboratory scale (grams to tens of grams) requires a robust and reproducible synthetic route. This document provides a detailed protocol and accompanying application notes for the scale-up synthesis of this compound via a Directed ortho-Metalation (DoM) strategy. This approach offers high regioselectivity and good yields, leveraging the directing ability of the methoxy group to achieve specific C-H functionalization.
The chosen synthetic pathway involves the ortho-lithiation of commercially available 4-methoxybenzotrifluoride, followed by carboxylation of the resulting aryllithium intermediate. This method is superior to classical electrophilic aromatic substitution, which would likely yield a mixture of isomers, complicating purification and reducing the overall yield of the desired product.
Reaction Scheme
Caption: Synthetic route to this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methoxybenzotrifluoride | ≥98% | Commercially Available | Starting material |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Pyrophoric reagent |
| Tetramethylethylenediamine (TMEDA) | ≥99%, redistilled | Commercially Available | Dried over CaH₂ |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Dried over sodium/benzophenone |
| Carbon Dioxide (CO₂) | Solid (Dry Ice) | Commercially Available | Crushed into small pieces |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Reagent Grade | |
| Diethyl Ether (Et₂O) | Anhydrous | Reagent Grade | For extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Reagent Grade | Drying agent |
| Water | Deionized | - |
Equipment
-
Three-neck round-bottom flask (size dependent on scale)
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet with a bubbler
-
Low-temperature thermometer
-
Addition funnel
-
Cannula or syringe for liquid transfer
-
Ice bath and a cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Detailed Experimental Protocol
I. Reaction Setup and Lithiation
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon gas.[1] Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent Charging: To a three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer, add anhydrous tetrahydrofuran (THF) (approximately 5-10 mL per mmol of the starting material).
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Add 4-methoxybenzotrifluoride (1.0 eq) to the cooled THF via syringe.
-
In a separate, dry, nitrogen-flushed flask, add an equivalent volume of anhydrous THF. To this, add tetramethylethylenediamine (TMEDA) (1.2 eq) via syringe, followed by the slow, dropwise addition of n-butyllithium (n-BuLi, 2.5 M in hexanes) (1.2 eq) while maintaining a temperature below 0 °C.
-
Lithiation: Slowly add the freshly prepared n-BuLi/TMEDA solution to the solution of 4-methoxybenzotrifluoride in THF at -78 °C via cannula or syringe over 30-60 minutes. The reaction mixture may develop a color, which is indicative of the formation of the aryllithium species.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to 0 °C and stir for an additional 2-3 hours at this temperature.
II. Carboxylation
-
In a separate large beaker or flask, place an excess of freshly crushed dry ice (solid CO₂).
-
Quenching with CO₂: While vigorously stirring the crushed dry ice, slowly transfer the aryllithium solution from the reaction flask onto the dry ice via a wide-bore cannula. This process is exothermic and will cause the CO₂ to sublime rapidly. Ensure adequate ventilation.
-
Once the transfer is complete, allow the mixture to slowly warm to room temperature, allowing the excess CO₂ to sublime. A slurry or solid mass will remain.
III. Work-up and Purification
-
Acidification: To the residue from the carboxylation step, slowly and carefully add 1 M hydrochloric acid (HCl) with stirring until the pH of the aqueous layer is ~1-2. This will protonate the carboxylate salt and precipitate the crude benzoic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.
-
Recrystallization: Purify the crude product by recrystallization. A suitable solvent system is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol. Dissolve the crude solid in a minimal amount of the hot solvent mixture, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.[2][3][4]
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Process Optimization and Scale-Up Considerations
-
Temperature Control: The lithiation step is exothermic. On a larger scale, efficient heat dissipation is critical to prevent side reactions and ensure safety. A well-maintained cooling bath and controlled addition rate of the organolithium reagent are paramount.
-
Mixing: Efficient stirring is crucial, especially during the addition of n-BuLi and the carboxylation step. For larger scale reactions, mechanical stirring is recommended over magnetic stirring to ensure homogeneity.
-
Inert Atmosphere: Maintaining a strictly inert and anhydrous environment is non-negotiable. Any ingress of moisture or oxygen will quench the organolithium reagent, leading to reduced yields.[1]
-
Carboxylation Method: For larger scales, bubbling dry CO₂ gas through the reaction mixture at a controlled rate can be an alternative to using solid dry ice. This may offer better temperature control.
-
Purification: On a larger scale, filtration of the precipitated product after acidification can be challenging. Ensure the use of appropriate filtration equipment. The choice of recrystallization solvent may need to be optimized for yield and purity at scale.
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and will ignite spontaneously on contact with air or moisture. All manipulations must be performed under a strictly inert atmosphere (nitrogen or argon) using air-free techniques (e.g., Schlenk line or glovebox).[5][6][7]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves as a minimum, with consideration for heavier-duty gloves for larger quantities).[8][9]
-
Quenching: Any unreacted organolithium reagent must be quenched safely. This can be done by slowly adding a less reactive alcohol like isopropanol to the diluted reaction mixture at low temperatures, followed by methanol and then water.[10][11]
-
Dry Ice Handling: Dry ice is extremely cold (-78.5 °C) and can cause severe frostbite. Handle with appropriate insulating gloves.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
Data Summary
| Parameter | Value |
| Starting Material | 4-Methoxybenzotrifluoride |
| Molecular Weight | 176.13 g/mol |
| Product | This compound |
| Molecular Weight | 220.14 g/mol |
| Melting Point | 95-96 °C |
| Typical Yield | 75-85% |
| Purity (by NMR/LC-MS) | >98% after recrystallization |
Visualizations
Experimental Workflow
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Class 11 Chemistry To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation Experiment [vedantu.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. baranlab.org [baranlab.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. chemistry.nd.edu [chemistry.nd.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-2-(trifluoromethyl)benzoic Acid
Welcome to our dedicated technical support center for the synthesis of 5-methoxy-2-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to address the specific challenges you may encounter during your experiments, offering field-proven insights and scientifically sound solutions.
I. Troubleshooting Guide: Common Synthesis Challenges
The synthesis of this compound can be a multi-step process, with each stage presenting unique challenges. This guide will walk you through common issues, their root causes, and recommended solutions.
Challenge 1: Low Yield in the Initial Trifluoromethylation Step
A common starting point for this synthesis involves the introduction of a trifluoromethyl group to a methoxy-substituted benzene derivative. Low yields at this initial stage can derail the entire synthetic route.
Question: My ortho-trifluoromethylation of 4-methoxyanisole is resulting in a complex mixture of products and a low yield of the desired 2-trifluoromethyl-4-methoxyanisole. What are the likely causes and how can I improve this?
Answer: This is a frequent challenge stemming from the directing effects of the methoxy group and the reactivity of the trifluoromethylating agent.
Root Causes & Solutions:
-
Sub-optimal Lithiation/Metalation: Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization.[1] The methoxy group is a good directing group for ortho-lithiation. However, incomplete or non-selective lithiation can lead to a mixture of isomers.
-
Protocol Optimization: Ensure anhydrous conditions, as organolithium reagents are highly reactive with water. The choice of alkyllithium reagent (n-BuLi, s-BuLi, or t-BuLi) and the reaction temperature are critical. For anisole derivatives, s-BuLi or t-BuLi at low temperatures (e.g., -78 °C) often provides better regioselectivity.[2] The presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the rate and selectivity of ortho-lithiation.[3]
-
-
Inefficient Trifluoromethylating Agent: The choice of the CF3 source is crucial. Reagents like the Ruppert-Prakash reagent (TMSCF3) are commonly used but require careful handling and activation.[4]
-
Reagent Selection & Handling: Ensure your trifluoromethylating reagent is of high purity and has been stored under inert conditions to prevent degradation. For challenging substrates, consider more reactive electrophilic trifluoromethylating agents, though these can sometimes lead to decreased selectivity.
-
-
Side Reactions: The highly reactive aryllithium intermediate can participate in side reactions if the trifluoromethylating agent is not introduced promptly or if the temperature is not adequately controlled.
Caption: Comparison of acid-catalyzed and base-mediated ester hydrolysis.
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: A common and effective starting material is 4-methoxyanisole (p-dimethoxybenzene) or 4-methylanisole. [5]The methoxy group can direct ortho-lithiation, allowing for the regioselective introduction of the trifluoromethyl group. [1] Q2: Are there any specific safety precautions I should take when working with trifluoromethylating reagents?
A2: Yes, many trifluoromethylating reagents are toxic and/or pyrophoric and should be handled with care in a well-ventilated fume hood under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. The Ruppert-Prakash reagent, for example, is a volatile liquid that should be handled with caution. [4] Q3: My final product is difficult to purify. What purification techniques are most effective?
A3: Purification can be challenging due to the presence of structurally similar impurities.
-
Recrystallization: This is often the most effective method for obtaining highly pure material. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be necessary to achieve good crystal formation.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically employed. The slightly acidic nature of silica gel can sometimes cause issues, and deactivation with a small amount of triethylamine may be beneficial. [6] Q4: Can I use a Grignard reaction to introduce the trifluoromethyl group?
A4: While Grignard reagents are excellent nucleophiles, the direct trifluoromethylation of a Grignard reagent can be complex. [4]It is often more reliable to form an aryl Grignard or aryllithium and react it with an electrophilic trifluoromethylating agent.
III. References
-
Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols. European Journal of Organic Chemistry.
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Royal Society of Chemistry.
-
Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. ResearchGate.
-
Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate.
-
Directed ortho metalation. Wikipedia.
-
Grignard reagent. Wikipedia.
-
US8816075B2 - Process for the preparation of dihydroquinazolines. Google Patents.
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
-
4-Methylanisole 99 104-93-8. Sigma-Aldrich.
-
hydrolysis of esters. Chemguide.
-
The Hydrolysis of Esters. Chemistry LibreTexts.
-
Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges. ResearchGate.
-
Directed (ortho) Metallation. University of California, Irvine.
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
-
ortho metalation. Harvard University.
-
mechanism of ester hydrolysis. YouTube.
-
A journey into trifluoromethylchalcogenation: some reagents from Lyon. Comptes Rendus de l'Académie des Sciences.
-
An N-Trifluoromethylation/Cyclization Strategy for Accessing Diverse N-Trifluoromethyl Azoles from Nitriles and 1,3-Dipoles. PubMed.
-
5-Methoxy-2,3,4-trifluorobenzoic acid | 38233-47-5. Sigma-Aldrich.
-
Mechanistic Insights on the Challenging Trifluoromethylation of Ni (II). ResearchGate.
-
5-Fluoro-2-methoxybenzoic acid 97 394-04-7. Sigma-Aldrich.
-
Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences.
-
Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction. Benchchem.
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. National Institutes of Health.
-
CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid. Google Patents.
-
US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid. Google Patents.
-
5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs.
-
CN101468946A - Preparation technique of 5-methoxy-2-tetralone. Google Patents.
-
Technical Support Center: Purification of 2-Trifluoromethyl-2'-methoxychalcone. Benchchem.
-
minimizing side reactions in the synthesis of 3-Methoxy-2-butanol. Benchchem.
-
Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.
-
5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. ChemicalBook.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. scribd.com [scribd.com]
- 5. 4-メチルアニソール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Methoxy-2-(trifluoromethyl)benzoic Acid
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of crude 5-methoxy-2-(trifluoromethyl)benzoic acid. It addresses common challenges and offers troubleshooting strategies and detailed protocols to achieve high purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, offering explanations and actionable solutions.
Q1: My crude product is a dark, oily residue. What is the best initial purification step?
A1: An oily or discolored crude product often indicates the presence of non-polar impurities and colored byproducts from the synthesis. An excellent first step is an acid-base extraction . This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[1][2][3] By treating the crude mixture with a base (e.g., sodium bicarbonate or sodium hydroxide), the benzoic acid derivative is converted to its water-soluble carboxylate salt, which partitions into the aqueous layer.[1][4] Neutral organic impurities remain in the organic layer and can be washed away. Subsequent acidification of the aqueous layer will precipitate the purified benzoic acid.[4][5]
Q2: I performed an acid-base extraction, but my yield is very low. What could have gone wrong?
A2: Low yield after an acid-base extraction can stem from several factors:
-
Incomplete Extraction: Ensure you have used a sufficient amount of base to deprotonate all the carboxylic acid. It's often beneficial to perform multiple extractions with smaller volumes of the basic solution rather than a single large-volume extraction.[5]
-
Incomplete Precipitation: After extracting the carboxylate salt into the aqueous phase, the solution must be made sufficiently acidic to fully protonate the carboxylate and cause the neutral benzoic acid to precipitate.[4][5] Use a strong acid like HCl and check the pH to ensure it is acidic. Cooling the solution in an ice bath can also enhance precipitation.[3][5]
-
Emulsion Formation: Emulsions between the organic and aqueous layers can trap your product. To break emulsions, try adding brine (saturated NaCl solution) to the separatory funnel.[6]
Q3: My product is still discolored after acid-base extraction. How can I remove colored impurities?
A3: Discoloration, often from yellow to brown, can be due to trace impurities like azo compounds or oxidation products.[7] If discoloration persists after extraction, consider the following:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution before filtration can effectively adsorb colored impurities.[7] Be cautious not to add too much, as it can also adsorb your product and reduce the yield.
-
Recrystallization: This is a powerful technique for removing impurities that have similar solubility profiles to your product.[8][9]
Q4: I'm struggling to find a good recrystallization solvent. What are my options?
A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For benzoic acid derivatives, common choices include:
-
Mixed Solvent Systems: An ethanol/water mixture is often effective.[10] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals should form.[10]
-
Polar Organic Solvents: Benzoic acids generally show good solubility in polar organic solvents.[11] Experiment with small amounts of solvents like ethanol, methanol, or ethyl acetate.[12][13]
-
Water: While this compound has limited water solubility, it increases significantly in hot water, making it a potential recrystallization solvent.[8][11]
Q5: My recrystallization resulted in an oil instead of crystals. What should I do?
A5: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated. To address this:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[8]
-
Adjust Solvent System: If using a mixed solvent system, you may have added too much of the anti-solvent (the one in which the compound is less soluble). Try adding a small amount of the better solvent to the hot solution to regain clarity before allowing it to cool slowly.
-
Trituration: If recrystallization is challenging, trituration can be an alternative. This involves suspending the crude product in a solvent in which the desired compound is largely insoluble, but the impurities are soluble. Stirring or sonicating the suspension can wash away the impurities.
Q6: How can I assess the purity of my final product?
A6: Several analytical techniques can be used to determine the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for identifying and quantifying impurities.[7][11][14][15] A reverse-phase C18 column with a water/acetonitrile mobile phase, often with a small amount of acid like trifluoroacetic acid, is a good starting point.[11]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range.[9][10] Impurities will typically cause the melting point to be depressed and broaden the range.[9] The reported melting point for similar compounds is around 104-106°C.[14][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information and help identify any remaining impurities.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for the initial purification of crude this compound, especially when dealing with neutral or basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or another suitable organic solvent like ethyl acetate)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
6 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Erlenmeyer flasks
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable volume of diethyl ether in an Erlenmeyer flask.[2][3]
-
Extraction: Transfer the ether solution to a separatory funnel. Add an equal volume of 1 M NaHCO₃ solution, stopper the funnel, and shake vigorously, venting frequently to release any pressure buildup.[1][5]
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer) contains the sodium salt of your product. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1 M NaHCO₃ solution to ensure complete transfer of the product. Combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath.[3] Slowly add 6 M HCl with stirring until the solution is acidic (test with pH paper). A white precipitate of the purified this compound should form.[4][5]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[3]
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Allow the product to air dry or dry in a vacuum oven.
Workflow for Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained from acid-base extraction or for crude material that is already relatively clean.
Materials:
-
Partially purified this compound
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[10]
-
Induce Saturation: To the hot ethanolic solution, slowly add warm deionized water dropwise with continuous stirring until the solution just begins to turn cloudy (turbid).[10] If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8][10]
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8][10]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[10]
-
Washing and Drying: Wash the crystals with a small amount of a cold ethanol/water mixture. Dry the purified crystals thoroughly.
Troubleshooting Decision Tree for Purification
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. odinity.com [odinity.com]
- 3. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 4. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Buy 2,4,6-tris(trifluoromethyl)benzoic Acid | 25753-26-8 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. digital.library.unt.edu [digital.library.unt.edu]
- 14. innospk.com [innospk.com]
- 15. scribd.com [scribd.com]
- 16. 3-(三氟甲基)苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
identifying and minimizing byproducts in 5-methoxy-2-(trifluoromethyl)benzoic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-methoxy-2-(trifluoromethyl)benzoic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and minimizing byproducts during your synthetic endeavors. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, often presents challenges related to byproduct formation. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring creates a unique electronic environment that can lead to a variety of side reactions. Understanding the underlying mechanisms of these reactions is paramount to developing robust and efficient synthetic protocols.
This guide will focus on the common synthetic routes and the potential pitfalls associated with each, providing you with the knowledge to anticipate, identify, and mitigate the formation of unwanted impurities.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is presented with its probable causes and detailed, actionable solutions.
Issue 1: Incomplete Carboxylation and Formation of a Neutral Byproduct
Question: During the synthesis of this compound via ortho-lithiation of 4-methoxy-1-(trifluoromethyl)benzene followed by carboxylation with carbon dioxide, I am observing a significant amount of a neutral byproduct and low yield of the desired carboxylic acid. What is the likely identity of this byproduct and how can I improve the carboxylation efficiency?
Probable Cause: The neutral byproduct is likely 1-methoxy-4-(trifluoromethyl)benzene, the starting material. This indicates incomplete lithiation or quenching of the lithiated intermediate by a proton source before it can react with carbon dioxide. Grignard reagents, formed from the reaction of magnesium metal with alkyl or alkenyl halides, are highly reactive and can be quenched by acidic hydrogens in compounds like alcohols, water, and carboxylic acids.[1][2]
Solution:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents must be rigorously dried. Diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions and must be anhydrous.[1]
-
High-Quality Reagents: Use freshly prepared or titrated organolithium reagents (e.g., n-butyllithium or s-butyllithium). The quality of the magnesium used for Grignard formation is also crucial.[1]
-
Temperature Control: Perform the lithiation at low temperatures (typically -78 °C) to prevent side reactions and decomposition of the lithiated species.
-
Efficient CO2 Delivery: Introduce dry carbon dioxide gas subsurface through a gas dispersion tube or use freshly crushed dry ice. Ensure a sufficient excess of CO2 is used to drive the carboxylation to completion. Inadequate CO2 pressure can lead to the formation of byproducts.[3]
-
Reverse Addition: Consider adding the lithiated intermediate to a slurry of dry ice in an ethereal solvent (reverse quench). This ensures that the organolithium species always encounters an excess of CO2, minimizing protonation.
Experimental Protocol: Optimized Ortho-Lithiation and Carboxylation
-
To a solution of 4-methoxy-1-(trifluoromethyl)benzene in anhydrous THF under an argon atmosphere at -78 °C, slowly add a solution of s-butyllithium in cyclohexane.
-
Stir the reaction mixture at -78 °C for the recommended time to ensure complete lithiation.
-
In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF.
-
Slowly transfer the cold solution of the lithiated intermediate via cannula to the dry ice slurry with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with aqueous acid (e.g., 1 M HCl) and extract the product with an organic solvent.
-
Isolate the desired carboxylic acid by extraction into an aqueous basic solution, followed by acidification and filtration or extraction.
Issue 2: Formation of Isomeric Benzoic Acids
Question: My final product is contaminated with an isomeric methoxy-(trifluoromethyl)benzoic acid. How can I control the regioselectivity of the carboxylation?
Probable Cause: The formation of isomeric products suggests that lithiation is not occurring exclusively at the desired ortho position to the trifluoromethyl group. The methoxy group is an ortho-directing group in electrophilic aromatic substitution, but in directed ortho-metalation (DoM), the directing ability of various functional groups can influence the site of lithiation.[4][5][6] While the trifluoromethyl group is a meta-director in electrophilic substitution, its strong electron-withdrawing nature can influence the acidity of adjacent protons.
Solution:
-
Choice of Organolithium Base: The choice of the organolithium base can influence regioselectivity. Sterically hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can favor lithiation at the less sterically hindered position.
-
Directing Group Ability: The directing ability of substituents in ortho-lithiation generally follows the order: -CONR2 > -OMOM > -OCH3 > -CF3. In this case, the methoxy group is a stronger directing group than the trifluoromethyl group, which may lead to some lithiation ortho to the methoxy group.
-
Temperature and Reaction Time: Carefully control the temperature and reaction time of the lithiation step. Prolonged reaction times or higher temperatures can lead to equilibration of the lithiated intermediates, resulting in a mixture of isomers.
Workflow for Minimizing Isomeric Byproducts
Caption: Troubleshooting workflow for isomeric byproduct formation.
Issue 3: Demethylation of the Methoxy Group
Question: I am observing a phenolic byproduct in my reaction mixture, suggesting demethylation of the 5-methoxy group. What reaction conditions could be causing this, and how can I prevent it?
Probable Cause: Demethylation of aryl methyl ethers can occur under strongly acidic or basic conditions, often at elevated temperatures.[7][8][9] Certain Lewis acids used in subsequent reaction steps can also promote this side reaction.[10]
Solution:
-
Avoid Harsh Acidic/Basic Conditions: If the synthesis involves steps that require strong acids or bases, consider using milder reagents or protecting the methoxy group.
-
Moderate Temperatures: Avoid prolonged heating at high temperatures, especially in the presence of acids or bases.
-
Choice of Lewis Acid: If a Lewis acid is required, select one that is less prone to causing demethylation. For example, milder Lewis acids like ZnCl2 might be preferable to stronger ones like AlCl3 in certain contexts.
-
Purification: If demethylation is unavoidable, the phenolic byproduct can often be separated from the desired product by chromatography or by exploiting the difference in acidity.
| Reagent/Condition | Potential for Demethylation | Mitigation Strategy |
| Strong Protic Acids (e.g., HBr, HI) | High | Use milder acids or protect the methoxy group. |
| Strong Lewis Acids (e.g., AlCl3, BBr3) | High | Use milder Lewis acids (e.g., ZnCl2) or perform the reaction at lower temperatures.[10] |
| Strong Bases (e.g., KOH) at high temp. | Moderate to High | Use lower temperatures and shorter reaction times.[9] |
| Elevated Temperatures (>150 °C) | Moderate | Conduct reactions at the lowest effective temperature. |
Issue 4: Hydrolysis of the Trifluoromethyl Group
Question: I have evidence of a byproduct where the trifluoromethyl group has been hydrolyzed to a carboxylic acid group. What conditions favor this hydrolysis and how can it be avoided?
Probable Cause: The trifluoromethyl group is generally stable, but it can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, particularly at elevated temperatures.[11][12][13][14] The strong electron-withdrawing nature of the -CF3 group makes the carbon atom susceptible to nucleophilic attack.[15]
Solution:
-
pH Control: Maintain a neutral or near-neutral pH whenever possible, especially during workup and purification steps.
-
Avoid Vigorous Hydrolysis Conditions: If the synthetic route involves an ester hydrolysis step, use milder conditions (e.g., enzymatic hydrolysis or mild basic conditions at room temperature) to avoid concurrent hydrolysis of the trifluoromethyl group.
-
Temperature Management: As with demethylation, avoid high temperatures, especially in the presence of strong acids or bases.
Reaction Pathway: Hydrolysis of the Trifluoromethyl Group
Caption: Simplified pathway for the hydrolysis of the trifluoromethyl group.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective route is the ortho-lithiation of 4-methoxy-1-(trifluoromethyl)benzene followed by carboxylation with carbon dioxide. This method offers good regioselectivity due to the directing effect of the trifluoromethyl group in this specific reaction.
Q2: Are there alternative synthetic strategies?
Yes, other strategies include:
-
Grignard Reaction: Formation of a Grignard reagent from a suitable halo-aromatic precursor, followed by carboxylation. For example, the Grignard reagent of 2-bromo-4-methoxytoluene could be a potential starting point, though subsequent trifluoromethylation would be required.[16]
-
Oxidation of a Precursor: Oxidation of a corresponding benzyl alcohol or aldehyde, such as 5-methoxy-2-(trifluoromethyl)benzyl alcohol.
-
From Commercially Available Precursors: Utilizing starting materials that already contain the desired substitution pattern, such as 5-methoxy-2-(trifluoromethyl)aniline, and converting the amino group to a carboxylic acid via diazotization followed by a Sandmeyer-type reaction.
Q3: What are the best purification methods for this compound?
-
Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted from a non-polar organic solvent into an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure product.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., toluene, heptane, or mixtures with polar solvents) can be a highly effective method for removing minor impurities.[17]
-
Column Chromatography: For difficult separations, silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate with a small amount of acetic acid) can be employed.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation and purity assessment. The ¹⁹F NMR will show a characteristic singlet for the CF3 group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample and quantify any byproducts.
Conclusion
The successful synthesis of this compound hinges on a thorough understanding of the potential side reactions and the implementation of careful experimental techniques. By anticipating and addressing the formation of byproducts through the strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound. This technical support center serves as a dynamic resource, and we encourage you to consult the cited literature for a deeper understanding of the underlying chemical principles.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Grignard Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. | Semantic Scholar [semanticscholar.org]
- 10. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 11. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. orgsyn.org [orgsyn.org]
Technical Resource Hub: Optimizing Reaction Conditions for the Trifluoromethylation of Methoxybenzoic Acid
Introduction
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Methoxybenzoic acids are common scaffolds in drug discovery, making their efficient trifluoromethylation a valuable transformation. However, this reaction is not without its challenges. The interplay between the electron-donating methoxy group and the electron-withdrawing, coordinating carboxylic acid group presents a complex optimization puzzle.
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. We will delve into the causal factors behind common experimental issues and provide actionable, field-proven troubleshooting strategies to optimize your reaction conditions.
Mechanism & Reagent Selection: The "Why" Behind Your Experiment
Successfully trifluoromethylating methoxybenzoic acid hinges on selecting a reagent and conditions that are compatible with the substrate's electronic and functional group profile. The reaction can proceed through several mechanisms, primarily radical, electrophilic, or via a decarboxylative pathway.
Choosing Your Trifluoromethylating Reagent
The choice of CF₃ source is the most critical decision. Each class of reagent operates via a different mechanism and has distinct advantages and disadvantages.
| Reagent Class | Common Examples | Mechanism | Pros | Cons |
| Electrophilic | Togni Reagents, Umemoto Reagents[1][2][3] | Electrophilic Aromatic Substitution (SₑAr) or Radical[1][4][5] | High functional group tolerance; commercially available.[2][3] | Can be expensive; reactivity is highly substrate-dependent. |
| Radical Precursors | Langlois Reagent (NaSO₂CF₃), Triflyl Chloride (CF₃SO₂Cl) | Radical Addition[6] | Cost-effective; effective for electron-rich arenes.[7] | Often requires an initiator (photocatalyst, oxidant); regioselectivity can be an issue.[6][7] |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic Addition | Excellent for carbonyl compounds. | Not suitable for direct trifluoromethylation of the aromatic ring. |
For the direct trifluoromethylation of the methoxybenzoic acid ring, electrophilic reagents or radical precursors are the most common choices. Photoredox catalysis, in particular, has emerged as a mild and powerful method for generating CF₃ radicals from sources like triflyl chloride or even trifluoroacetic acid.[6][8][9]
Substrate-Specific Considerations: Ortho, Meta, vs. Para
The position of the methoxy group relative to the carboxylic acid dramatically influences the reaction's outcome.
-
Activating vs. Deactivating Effects: The methoxy group is an ortho, para-director and an activating group, meaning it increases the electron density at the positions ortho and para to it.[10] Conversely, the carboxylic acid is a meta-director and a deactivating group.[10] This electronic push-pull relationship governs the regioselectivity of the reaction.
-
Regioselectivity: For electrophilic or radical trifluoromethylation, the CF₃ group will preferentially add to the most electron-rich positions.[6][11] Therefore, for 3-methoxybenzoic acid, trifluoromethylation is likely to occur at the 2, 4, or 6 positions. For 4-methoxybenzoic acid, it will occur at the 3 and 5 positions. Controlling this regioselectivity is a key optimization challenge.[12]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction yield is low, or I'm observing no reaction at all. What are the common causes?
Low or no yield is a frequent issue that can stem from several factors related to reagent quality, reaction conditions, or substrate reactivity.[13][14]
| Potential Cause | Recommended Solution & Explanation |
| Inactive Reagent/Catalyst | Solution: Use a fresh batch of your trifluoromethylating reagent and catalyst. Explanation: Many reagents, especially electrophilic ones like Togni's or Umemoto's, can be sensitive to moisture and degrade over time.[1][14] Photocatalysts can also decompose with prolonged exposure to light and air. |
| Incorrect Solvent Choice | Solution: Screen different solvents. Start with common solvents like DMF, acetonitrile, or DCE, but consider less common ones if issues persist.[15][16] Explanation: The solvent's polarity and coordinating ability are critical.[17] For radical reactions, the solvent can act as a hydrogen atom source, which can be beneficial or detrimental.[15] For reactions involving ionic intermediates, polar aprotic solvents like DMF or DMAc can increase reaction rates.[18] |
| Suboptimal Temperature | Solution: Methodically vary the reaction temperature. Explanation: Radical reactions often require initiation, which can be thermal. However, excessively high temperatures (>140 °C) can lead to decarboxylation of the benzoic acid, a significant side reaction.[19][20] Photoredox-catalyzed reactions are often run at room temperature to maintain the stability of the catalyst.[6] |
| Poor Substrate Solubility | Solution: Choose a solvent system that fully dissolves the methoxybenzoic acid at the reaction temperature. Explanation: If the substrate is not fully dissolved, the reaction becomes heterogeneous, leading to slow and incomplete conversion. |
Question 2: I'm observing significant side products, especially decarboxylation. How can I minimize this?
Decarboxylation is a common and problematic side reaction for benzoic acids, especially under harsh conditions.[19][20]
| Potential Cause | Recommended Solution & Explanation |
| High Reaction Temperature | Solution: Lower the reaction temperature. Employ a method that operates under milder conditions, such as photoredox catalysis.[21][22] Explanation: Thermal decarboxylation of benzoic acids often requires high temperatures.[19] By using a photo-induced method, you can generate the necessary reactive intermediates at or near room temperature, avoiding the thermal threshold for decarboxylation.[6] |
| Radical-Mediated Decarboxylation | Solution: If using a radical pathway, carefully control the initiator/catalyst loading and reaction time. Explanation: Some radical pathways can directly promote decarboxylation.[7][23] A proposed mechanism involves the formation of a carboxyl radical, which then loses CO₂.[23] Optimizing the rate of trifluoromethylation to outcompete this pathway is key. |
| Copper Catalysis | Solution: Be mindful of copper's role. While copper can be an effective catalyst for trifluoromethylation, copper carboxylates are known to undergo photoinduced decarboxylation.[19][21] Explanation: The combination of copper catalysts and benzoic acids can form photoactive copper benzoate complexes which, upon irradiation, can lead to decarboxylation.[19] If this is a suspected issue, exploring catalyst-free methods or other transition metals may be necessary.[7] |
Question 3: The reaction lacks regioselectivity, and I'm getting a mixture of isomers. How can I improve this?
Achieving high regioselectivity is crucial for synthesis.
| Potential Cause | Recommended Solution & Explanation |
| Competing Electronic Effects | Solution: Modify the reaction conditions to favor one directing group over the other. Explanation: The activating ortho, para-directing methoxy group and the deactivating meta-directing carboxyl group are in competition.[10][11] For electrophilic/radical reactions, the electron-donating methoxy group usually dominates.[6] To enhance selectivity, you might try using a Lewis acid to coordinate to the carboxylic acid, potentially increasing its deactivating effect and reinforcing the directing effect of the methoxy group. |
| Steric Hindrance | Solution: For ortho-substituted methoxybenzoic acids, steric bulk can be used to your advantage to direct the reaction to less hindered positions. Explanation: The bulky CF₃ group will preferentially add to the position with the least steric hindrance. |
| Use of Additives | Solution: Investigate the use of additives like cyclodextrins. Explanation: Recent research has shown that cyclodextrins can act as "molecular flasks," encapsulating the aromatic substrate and sterically shielding certain positions, leading to highly regioselective radical C-H trifluoromethylation.[12] |
Troubleshooting Workflow
Use the following decision tree to systematically troubleshoot your reaction.
Caption: A workflow for troubleshooting common trifluoromethylation issues.
Sample Experimental Protocol: Photoredox Trifluoromethylation
This protocol is a representative example for the direct C-H trifluoromethylation of an electron-rich arene and should be optimized for methoxybenzoic acid.
Materials:
-
Methoxybenzoic acid (1.0 equiv)
-
fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (1-2 mol%) as photocatalyst[6]
-
Acetonitrile (or DMF) as solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
To an oven-dried reaction vial, add the methoxybenzoic acid, the trifluoromethylating reagent, and the photocatalyst.
-
Seal the vial with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Place the reaction vial approximately 5-10 cm from the blue LED light source and begin stirring. A fan may be required to maintain room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate if necessary.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]
-
Purify the crude product by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. Umemoto Reagent I - Enamine [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solkane® 365mfc is an environmentally benign alternative solvent for trifluoromethylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis and Purification of 5-Methoxy-2-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the synthesis and purification of 5-methoxy-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important synthetic intermediate. By understanding the underlying chemistry and potential pitfalls, you can significantly improve your yield and purity.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the synthesis and handling of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: While several synthetic strategies exist, a prevalent approach involves the trifluoromethylation of a suitable precursor followed by the introduction or modification of the carboxylic acid group. A common route starts with a substituted anisole derivative, proceeds through a trifluoromethylation step, and is completed by conversion of a precursor group (like an ester or another halide) to the final carboxylic acid.
Q2: Why is maintaining anhydrous conditions so critical in some of the synthetic steps?
A2: Many organometallic reagents, such as Grignard or organolithium reagents, that could be used in the synthesis are extremely reactive towards water.[1] Any moisture present will quench these reagents, leading to a significant drop in yield.[1] Therefore, it is imperative to use flame-dried glassware and anhydrous solvents to ensure the success of these reactions.[1][2]
Q3: What are the key factors influencing the success of the final recrystallization step?
A3: The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the crude product at an elevated temperature but have limited solubility for it at lower temperatures, while impurities remain in solution.[3][4][5] The cooling rate also plays a crucial role; slow cooling promotes the formation of larger, purer crystals.[4][6]
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation and can also be used for quantitative analysis (qNMR).[7][8] Melting point analysis can provide a quick indication of purity, as impurities tend to broaden and depress the melting range.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis and purification of this compound.
Part 1: Synthesis & Workup
Issue 1: Low Yield of the Trifluoromethylated Intermediate
-
Question: My trifluoromethylation reaction is giving a very low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields in trifluoromethylation reactions can stem from several factors. A primary concern is the stability and reactivity of the trifluoromethylating agent. Ensure that your reagents are fresh and handled under the recommended conditions. Side reactions are also a common issue. For instance, in copper-mediated trifluoromethylations with trifluoromethyl iodide, the formation of pentafluoroethyl byproducts can occur.[9] Optimizing the reaction temperature and stoichiometry of the reagents can help minimize these side reactions. Additionally, if using a Grignard-based route, be aware that trifluoromethyl-substituted phenyl Grignard reagents can be thermally unstable.[10] Running the reaction at lower temperatures may improve the yield.
Troubleshooting Workflow for Low Yield in Trifluoromethylation
Caption: Troubleshooting flowchart for low trifluoromethylation yield.
Issue 2: Incomplete Hydrolysis to the Carboxylic Acid
-
Question: I am having trouble fully hydrolyzing the precursor (e.g., an ester or nitrile) to the final carboxylic acid. What can I do?
-
Answer: Incomplete hydrolysis is often a result of insufficient reaction time, temperature, or reagent concentration. Both acid- and base-catalyzed hydrolysis are common methods.[11][12][13] For acid-catalyzed hydrolysis, using a large excess of water is crucial to drive the equilibrium towards the products.[11][12] Base-catalyzed hydrolysis (saponification) has the advantage of being irreversible, which can lead to higher conversion.[12] If you are using a base, ensure that at least a stoichiometric amount is used, and consider increasing the reaction temperature or time. The trifluoromethyl group is generally stable to hydrolysis, but harsh conditions could potentially lead to its degradation.[14]
| Condition | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Reversibility | Reversible[11][12] | Irreversible[12] |
| Key Parameter | Excess water to drive equilibrium[11][12] | Stoichiometric or excess base |
| Workup | Direct extraction of the carboxylic acid | Acidification required to protonate the carboxylate salt |
Issue 3: Formation of an Oily Product Instead of a Solid
-
Question: After the workup, my product is an oil instead of a solid. How can I induce crystallization?
-
Answer: The formation of an oil suggests the presence of impurities that are depressing the melting point or that the product is supersaturated in the residual solvent. First, ensure that all solvent from the workup has been thoroughly removed under reduced pressure. If the product remains an oil, try trituration with a non-polar solvent like hexanes. This can often wash away more soluble impurities and induce crystallization. Seeding the oil with a small crystal of the pure product, if available, can also be effective. If these methods fail, a more rigorous purification method like column chromatography may be necessary before attempting recrystallization.
Part 2: Purification
Issue 4: Difficulty in Finding a Suitable Recrystallization Solvent
-
Question: I am struggling to find a single solvent that works well for the recrystallization of my crude this compound. What should I do?
-
Answer: It is not uncommon for a single solvent to be suboptimal for recrystallization. In such cases, a mixed-solvent system is often the solution. A good approach is to dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, a "bad" solvent (one in which the product is poorly soluble) is added dropwise until the solution becomes slightly turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common solvent pairs for benzoic acids include ethanol/water, acetone/water, or toluene/hexanes.
Experimental Protocol: Mixed-Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Heat a suitable "good" solvent (e.g., ethanol) and add it portion-wise to the flask with gentle heating until the solid just dissolves.
-
Heat a "bad" solvent (e.g., deionized water) to a similar temperature.
-
Slowly add the hot "bad" solvent to the solution of your compound until a persistent cloudiness is observed.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.
Issue 5: Low Recovery After Recrystallization
-
Question: My purity is good after recrystallization, but my recovery is very low. How can I improve the yield?
-
Answer: Low recovery can be due to several factors. You might be using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures.[6] Using the minimum amount of hot solvent necessary to dissolve the crude product is key. Another possibility is that you are not cooling the solution sufficiently to induce maximum crystallization. Placing the flask in an ice bath after it has cooled to room temperature can significantly improve recovery.[4] Finally, ensure that you are not losing a substantial amount of product during the filtration and washing steps by using a minimal amount of ice-cold washing solvent.
Issue 6: Persistent Impurities After Recrystallization
-
Question: Even after recrystallization, I see persistent impurities in my NMR/HPLC analysis. What are my options?
-
Answer: If recrystallization is insufficient to remove certain impurities, it is likely that these impurities have very similar solubility properties to your target compound. In this scenario, column chromatography is the recommended next step. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate compounds with different polarities. After chromatography, you can recrystallize the purified fractions to obtain a highly pure, crystalline product. The use of activated carbon during recrystallization can also help remove colored impurities.[5][6]
Purification Strategy for Persistent Impurities
Caption: Decision tree for purifying products with persistent impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. rsc.org [rsc.org]
- 8. bipm.org [bipm.org]
- 9. Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Amide and Ester Syntheses: A Troubleshooting Guide for 5-Methoxy-2-(trifluoromethyl)benzoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-methoxy-2-(trifluoromethyl)benzoic acid in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to anticipate and overcome common challenges in reactions involving this versatile but sometimes tricky reagent. We will move beyond simple protocol recitation to understand the "why" behind the experimental choices, ensuring your reactions are both successful and reproducible.
Understanding the Reactivity Profile of this compound
Before delving into troubleshooting, it's crucial to understand the electronic nature of our starting material. The benzoic acid ring is substituted with two influential groups: a methoxy (-OCH₃) group at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position.
-
The Trifluoromethyl Group (-CF₃): This is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence increases the acidity of the carboxylic acid, making the carboxylate a weaker nucleophile.
-
The Methoxy Group (-OCH₃): Conversely, the methoxy group is an electron-donating group through resonance, which can somewhat counteract the effect of the trifluoromethyl group.
This electronic tug-of-war can influence the reactivity of the carboxylic acid in esterification and amidation reactions. While the increased acidity can be beneficial in some cases, the overall electron-deficient nature of the aromatic ring can impact reaction kinetics.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues encountered when using this compound.
Amide Bond Formation (Amidation)
Question 1: My amide coupling reaction with this compound is sluggish or failing. What are the likely causes and how can I fix it?
Answer:
Low or no product formation in amide coupling reactions with this substrate is a common hurdle. The primary culprit is often inefficient activation of the carboxylic acid, which is influenced by the electronic properties of the substituents.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Carboxylic Acid Activation | The electron-withdrawing -CF₃ group can make the carboxylate a poorer nucleophile, hindering the initial activation step with coupling reagents. Solution: Switch to a more potent coupling reagent. If you are using a carbodiimide like EDC, consider moving to a uronium-based reagent like HATU (--INVALID-LINK--) or a phosphonium-based reagent like PyBOP. These reagents are known to be more effective for hindered or electron-deficient carboxylic acids.[1][2][3] |
| Poor Nucleophilicity of the Amine | If you are using an electron-poor or sterically hindered amine, the reaction will be inherently slower. Solution: Increase the reaction temperature (e.g., to 40-50 °C) and/or use a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to ensure the amine is fully deprotonated and maximally nucleophilic. |
| Suboptimal Solvent Choice | Poor solubility of either the benzoic acid derivative or the amine can significantly impede the reaction. Solution: While dichloromethane (DCM) is a common choice, consider switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to ensure all reactants are fully dissolved. |
| Incorrect Order of Reagent Addition | For uronium-based coupling reagents like HATU, the order of addition is critical to avoid side reactions. Solution: Pre-activate the carboxylic acid. Dissolve the this compound and HATU in your chosen solvent and stir for 10-15 minutes before adding the amine, followed by the base. This minimizes the chance of the coupling reagent reacting directly with the amine. |
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol is adapted for this compound based on successful couplings of similar electronically-modified acids.[4]
-
Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Pre-activation: Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.
-
Base Addition: Slowly add DIPEA (2.0 eq.) to the reaction.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Question 2: I'm observing an N-acylurea byproduct that is difficult to remove. What is causing this and how can I prevent it?
Answer:
The formation of a stable N-acylurea byproduct is a classic issue when using carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This occurs when the activated O-acylisourea intermediate rearranges before the amine can react.
Solutions:
-
Use an Additive: The most effective way to prevent this is to include an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea to form an active ester that is more stable to rearrangement but still highly reactive towards the amine.[5][6]
-
Purification: If the N-acylurea has already formed, it can often be removed by a dilute acid wash during the workup, as the byproduct is basic. However, persistent impurities may require careful column chromatography.
Question 3: My product is difficult to purify. What are some effective purification strategies for amide derivatives of this compound?
Answer:
Purification can be challenging due to the polarity of the amide product and potential byproducts.
Purification Tips:
| Method | Description |
| Aqueous Workup | A thorough aqueous workup is the first line of defense. Use a dilute acid wash (e.g., 1N HCl) to remove basic impurities like excess amine and DIPEA. A dilute base wash (e.g., saturated NaHCO₃) will remove any unreacted carboxylic acid. |
| Column Chromatography | This is often necessary for high purity. Use a gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. |
| Crystallization | If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. |
Ester Bond Formation (Esterification)
Question 4: I am attempting a Fischer esterification with this compound, but the yield is low. What can I do to improve it?
Answer:
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is an equilibrium-driven process.[7][8][9] Low yields are typically due to the equilibrium not being sufficiently shifted towards the product side.
Improving Fischer Esterification Yields:
| Strategy | Implementation |
| Use a Large Excess of Alcohol | The most common strategy is to use the alcohol as the solvent, creating a large excess that drives the equilibrium forward according to Le Châtelier's principle. |
| Removal of Water | The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed. |
| Increase Catalyst Loading | A catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is required.[10] If the reaction is slow, a slight increase in the catalyst amount may be beneficial, but be mindful of potential side reactions. |
Experimental Protocol: Fischer Esterification [10]
-
Setup: Dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol or ethanol).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester. Further purification can be achieved by column chromatography if necessary.
Question 5: Are there alternative, milder methods for esterifying this compound?
Answer:
Yes, if your substrate is sensitive to the harsh acidic conditions of Fischer esterification, milder methods are available.
-
Steglich Esterification: This method uses a carbodiimide (like DCC or EDC) and a catalyst (typically 4-dimethylaminopyridine, DMAP) at room temperature. It is a very effective method for a wide range of substrates.
-
Reaction with Alkyl Halides: The carboxylate salt of the benzoic acid can be prepared by reacting it with a base (e.g., NaH or K₂CO₃) and then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in a polar aprotic solvent like DMF or acetone.
Solubility Profile
A common practical challenge is selecting the right solvent for your reaction. While detailed solubility data for this compound is not extensively published, we can make some educated predictions based on its structure and data for similar compounds.
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The presence of the aromatic ring and trifluoromethyl group likely leads to low aqueous solubility.[11] |
| Methanol, Ethanol | High | Polar protic solvents should be effective due to hydrogen bonding with the carboxylic acid. |
| Dichloromethane (DCM) | Moderate | A common solvent for organic reactions, but solubility may be limited. |
| Tetrahydrofuran (THF) | Moderate to High | A good general-purpose solvent for many organic compounds. |
| N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvents that are excellent at dissolving a wide range of organic molecules. |
| Toluene, Hexanes | Low | Non-polar solvents are unlikely to be effective. |
This table is a guideline. It is always recommended to perform a small-scale solubility test before setting up a large-scale reaction.
Visualizing the Troubleshooting Process
To aid in your decision-making, the following flowchart outlines a logical approach to troubleshooting a failed amide coupling reaction.
Caption: A decision-making workflow for troubleshooting low-yielding amide coupling reactions.
Concluding Remarks
Working with substituted benzoic acids like this compound requires a nuanced understanding of its electronic properties and a willingness to adapt standard protocols. By carefully selecting your coupling reagents, optimizing reaction conditions, and employing robust purification strategies, you can successfully incorporate this valuable building block into your synthetic targets. This guide serves as a starting point, and as with all chemistry, empirical optimization is key to achieving the best results in your specific system.
References
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. HATU - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. 2-Methoxy-5-(trifluoromethyl)benzoic acid | 4864-01-1 [chemicalbook.com]
Technical Support Center: Purification of Fluorinated Benzoic Acid Isomers
Welcome to the technical support center dedicated to addressing the unique purification challenges of fluorinated benzoic acid isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter and seek to resolve the complexities of separating these structurally similar compounds. The insights provided herein are grounded in established scientific principles and field-proven methodologies to ensure the integrity and success of your experimental work.
Introduction: The Challenge of Isomeric Purity
Fluorinated benzoic acids are crucial building blocks in pharmaceuticals, agrochemicals, and materials science.[1] The position of the fluorine atom on the benzoic acid ring significantly influences the molecule's physicochemical properties, including acidity (pKa), polarity, and crystal packing.[2][3] These subtle differences between ortho-, meta-, and para-isomers create significant hurdles in achieving high purity, a critical requirement for downstream applications. This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for effective separation.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated benzoic acid isomers so difficult to separate?
A1: The primary challenge lies in their similar physicochemical properties. Positional isomers often have very close pKa values, polarities, and solubilities, leading to co-elution in chromatographic methods and difficulties in selective crystallization. The electron-withdrawing nature of the fluorine atom and its position on the aromatic ring subtly alters these properties, but the overall molecular structure remains very similar.[2][3]
Q2: What is the most common impurity I might find in my fluorinated benzoic acid sample?
A2: Besides other positional isomers, common impurities can include unreacted starting materials (e.g., o-fluorotoluene, anthranilic acid), byproducts from the synthesis such as phenolic compounds (e.g., salicylic acid if water is present during diazotization), or related compounds like benzoic acid itself which can be challenging to separate.[4]
Q3: I'm observing poor peak shape and co-elution in my reversed-phase HPLC. What's the first thing I should check?
A3: The most critical parameter to check is the pH of your mobile phase.[5] Benzoic acids are ionizable compounds, and their retention is highly dependent on their protonation state.[5][6] Ensure the mobile phase pH is at least 1.5 to 2 units below the pKa of your fluorinated benzoic acid isomers to maintain them in their neutral, more hydrophobic form, which will improve retention and separation on a C18 column.[5]
Q4: Can I use Supercritical Fluid Chromatography (SFC) for purifying these isomers?
A4: Yes, SFC is an excellent and often preferred alternative to HPLC for isomer separation.[7][8] Its advantages include faster separations, reduced solvent consumption, and often unique selectivity for positional isomers that may be difficult to resolve by HPLC.[7][9]
Troubleshooting Guides
HPLC Purification Issues
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Co-elution of Isomers | Mobile phase pH is not optimal for separation. | Adjust Mobile Phase pH: Lower the pH to 2.5-3.0 using an acid like formic acid or trifluoroacetic acid to ensure the benzoic acids are fully protonated, increasing their hydrophobicity and interaction with the stationary phase.[5] |
| Inappropriate stationary phase. | Screen Different Columns: If pH adjustment is insufficient, explore different stationary phases. A phenyl-hexyl column may offer alternative pi-pi interactions, enhancing selectivity. For highly similar isomers, consider mixed-mode chromatography which combines reversed-phase and ion-exchange mechanisms.[10] | |
| Insufficient organic modifier gradient. | Optimize Gradient: A shallower gradient can improve the resolution of closely eluting peaks. | |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the stationary phase. | Use a Low-pH Mobile Phase: A low pH suppresses the ionization of silanols, minimizing these interactions. |
| Overloading the column. | Reduce Injection Volume/Concentration: Inject a smaller amount of your sample to see if peak shape improves. | |
| Low Recovery | Poor solubility of the compound in the mobile phase. | Adjust Mobile Phase Composition: Ensure your sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase. You may need to use a stronger organic solvent in your mobile phase if solubility is an issue. |
Crystallization Challenges
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Oiling Out | The compound's solubility is too high in the chosen solvent at the crystallization temperature, or the cooling rate is too fast. | Select a Different Solvent System: Use a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A co-solvent system (e.g., ethanol/water) can be effective.[11] |
| Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator. This promotes the formation of a stable crystal lattice. | ||
| Formation of Solid Solutions | High structural similarity between isomers allows them to co-crystallize into a single, mixed crystal lattice. | Explore Different Solvents: The choice of solvent can influence crystal packing. Experiment with a range of solvents with varying polarities.[12][13] |
| Consider Co-crystallization: In some cases, introducing a specific co-former can lead to the selective crystallization of one isomer.[12] | ||
| No Crystal Formation | The solution is not supersaturated. | Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound. |
| Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Isomer Separation
This protocol provides a starting point for separating fluorinated benzoic acid isomers.
1. Sample Preparation:
-
Dissolve the crude sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient, for example, 10-50% B over 30 minutes. This can be optimized based on initial results.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength of maximum absorbance for your compounds.
-
Column Temperature: 30 °C.
3. Data Analysis:
-
Analyze the chromatogram for peak resolution. If co-elution is observed, adjust the gradient or pH as described in the troubleshooting guide.
Protocol 2: Purification via Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for isomer separation.[7][14][15]
1. Sample Preparation:
-
Dissolve the sample in a suitable alcohol (e.g., methanol or ethanol) at a concentration of 10-20 mg/mL.
2. SFC Conditions:
-
Column: A chiral stationary phase (often effective for achiral isomers too) or a specialized achiral column like a 2-ethylpyridine or DIOL phase.[9]
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol or Ethanol, often with a small amount of an additive like formic acid or triethylamine to improve peak shape.
-
Gradient: A typical gradient would be 5-40% modifier over 10 minutes.
-
Back Pressure: 120 bar.
-
Flow Rate: 3-4 mL/min for an analytical column.
-
Column Temperature: 40 °C.
-
Detection: UV-Vis or Mass Spectrometry.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the resolved peaks.
-
Evaporate the solvent (mostly CO2 which vents off, and the small amount of modifier) to obtain the purified isomer.
Visualization of Workflows
Decision Tree for Purification Method Selection
Caption: Decision workflow for selecting a purification strategy.
General HPLC Troubleshooting Workflow
Caption: A systematic approach to troubleshooting HPLC separation issues.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. sielc.com [sielc.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. digital.library.unt.edu [digital.library.unt.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
strategies to improve regioselectivity in the synthesis of substituted trifluoromethyl benzoic acids
Welcome to the Technical Support Center for the synthesis of substituted trifluoromethyl benzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving high regioselectivity in these important synthetic transformations. The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, such as metabolic stability and bioavailability.[1][2] However, controlling the position of this group on an aromatic ring, especially in the presence of other substituents, presents a significant challenge.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the lab. Our goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to strategically design more efficient and selective syntheses.
Table of Contents
-
Frequently Asked Questions (General)
-
Strategy 1: Directed ortho-Metalation (DoM)
-
Troubleshooting Guide
-
Detailed Experimental Protocol
-
-
Strategy 2: Transition-Metal-Catalyzed C-H Trifluoromethylation
-
Troubleshooting Guide
-
Detailed Experimental Protocol
-
-
Strategy 3: Radical Trifluoromethylation
-
Troubleshooting Guide
-
-
References
Frequently Asked Questions (General)
Q1: I am getting a mixture of regioisomers in my trifluoromethylation reaction. What are the primary factors influencing regioselectivity?
A1: Regioselectivity in the synthesis of substituted trifluoromethyl benzoic acids is primarily governed by a combination of electronic and steric effects of the substituents already present on the aromatic ring, as well as the reaction mechanism. The main factors to consider are:
-
Directing Group Ability: In methods like Directed ortho-Metalation (DoM) and many transition-metal-catalyzed C-H functionalizations, the directing group's ability to coordinate with the metal center is paramount. The carboxylic acid group itself can act as a directing group.[3][4][5][6]
-
Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[7][8] The interplay between the directing group and the electronic nature of other substituents will dictate the most favorable site of reaction.
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring reaction at less hindered sites. This is a key consideration in methods like the Suzuki-Miyaura coupling of dihalogenated trifluoromethyl-benzene derivatives.[9]
-
Reaction Mechanism: The mechanism of trifluoromethylation plays a crucial role. For instance, radical trifluoromethylation is often less selective due to the high reactivity of the CF3 radical, which can react at multiple sites.[2][10] In contrast, directed C-H activation pathways offer much higher selectivity.[11]
Q2: How do I choose the best strategy for my specific target molecule?
A2: The optimal strategy depends on the desired substitution pattern and the functional groups present on your starting material. The following decision-making workflow can guide your choice:
Caption: Decision workflow for selecting a trifluoromethylation strategy.
Strategy 1: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for functionalizing the position adjacent to a directing group. The carboxylic acid group can serve as an effective directing group for lithiation, leading to an ortho-lithiated species that can then be quenched with an electrophilic trifluoromethyl source.[3][4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion to the desired ortho-product. | 1. Incomplete deprotonation of the carboxylic acid and/or the aromatic ring. 2. The organolithium reagent is being consumed by other acidic protons or electrophilic functional groups. 3. The temperature is too high, leading to decomposition of the organolithium species. | 1. Use a stronger base (e.g., s-BuLi instead of n-BuLi) or an additive like TMEDA to increase the basicity.[4][5] 2. Protect sensitive functional groups prior to the lithiation step. 3. Maintain a low temperature (typically -78 °C or below) throughout the reaction.[4][5] |
| Formation of the meta- or para-isomer. | The directing ability of another substituent on the ring is stronger than the carboxylic acid group. | The directing ability of common groups follows a general trend. If a stronger directing group is present, consider an alternative strategy or a building block approach. The carboxylic acid group is considered to have intermediate directing capacity.[3][4] |
| Decomposition of the starting material or product. | The organolithium reagent is acting as a nucleophile and attacking other functional groups on the molecule. | Use a more sterically hindered base, such as LDA or a Hauser base (R₂NMgX·LiCl), which is less nucleophilic. |
| Low yield after quenching with the CF₃ source. | The electrophilic trifluoromethylating reagent is not reactive enough, or there is a competing side reaction. | 1. Use a more reactive CF₃ source, such as Umemoto's reagent or Togni's reagent. 2. Ensure the quenching step is performed at a low temperature to minimize side reactions. |
Detailed Experimental Protocol: ortho-Trifluoromethylation of Benzoic Acid via DoM
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Lithiation
-
To an oven-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the THF to -90 °C using a liquid nitrogen/ethanol bath.
-
Add tetramethylethylenediamine (TMEDA) (2.2 equivalents).
-
Slowly add sec-butyllithium (s-BuLi) (2.2 equivalents) to the cooled solution.
-
In a separate flask, dissolve the substituted benzoic acid (1.0 equivalent) in anhydrous THF.
-
Slowly add the benzoic acid solution to the s-BuLi/TMEDA mixture, maintaining the temperature at -90 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the dianion.
Step 2: Trifluoromethylation
-
In a separate flask, dissolve the electrophilic trifluoromethylating reagent (e.g., N-trifluoromethyl-,N-nitrosotrifluoromethanesulfonamide) (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly add the solution of the lithiated benzoic acid to the trifluoromethylating reagent solution via cannula, maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Strategy 2: Transition-Metal-Catalyzed C-H Trifluoromethylation
This approach utilizes a transition metal catalyst (e.g., palladium, iridium, or copper) to selectively activate a C-H bond for trifluoromethylation.[12] The regioselectivity is often controlled by a directing group, which can be the carboxylic acid itself or another group on the molecule.[6][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low catalytic activity. | 1. The catalyst is being poisoned by impurities in the starting materials or solvent. 2. The ligand is not suitable for the desired transformation. 3. The oxidant or other additives are not optimal. | 1. Use highly pure, degassed solvents and reagents. 2. Screen a variety of ligands to find one that promotes the desired reactivity. For Pd-catalyzed reactions, phosphine-based or N-heterocyclic carbene (NHC) ligands are common.[12] 3. Optimize the choice and amount of oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) and any other additives. |
| Poor regioselectivity. | The intrinsic electronic and steric preferences of the substrate are overriding the directing group's influence. | 1. Modify the directing group to enhance its coordinating ability. 2. Change the metal catalyst or ligand to alter the steric and electronic environment around the metal center. For example, iridium catalysts have shown good regioselectivity in the annulation of benzoic acids with trifluoromethylated alkynes.[13] |
| Formation of homocoupled byproducts. | The oxidative addition and reductive elimination steps are not well-balanced, leading to undesired coupling of the starting material. | Adjust the reaction temperature, concentration, and the nature of the additives to favor the desired C-H activation pathway. |
| Difficulty in removing the directing group. | The directing group is too robust to be cleaved under mild conditions. | If a removable directing group other than the final carboxylic acid is used, select one that can be cleaved under conditions that do not affect the rest of the molecule. The carboxylic acid itself can be a "traceless" directing group.[6] |
Detailed Experimental Protocol: Iridium-Catalyzed ortho-C-H Alkenylation with a Trifluoromethylated Alkyne
This protocol is adapted from a procedure for the synthesis of trifluoromethylated isocoumarins and illustrates the principle of using the carboxylic acid as a directing group.[13]
Step 1: Reaction Setup
-
To a screw-capped vial, add the substituted benzoic acid (1.0 equivalent), the trifluoromethylated alkyne (1.2 equivalents), [Ir(Cp*)Cl₂]₂ (2.5 mol%), and Ag₂CO₃ (2.0 equivalents).
-
Add a suitable solvent (e.g., 1,2-dichloroethane).
-
Seal the vial and stir the mixture at an elevated temperature (e.g., 100 °C) for 12-24 hours.
Step 2: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Strategy 3: Radical Trifluoromethylation
Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which then adds to the aromatic ring. While this method can be effective, controlling regioselectivity is a significant challenge due to the high and often indiscriminate reactivity of the •CF₃ radical.[2][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Formation of a complex mixture of regioisomers. | The •CF₃ radical is reacting at multiple positions on the aromatic ring. | 1. Employ steric control by using bulky additives that can encapsulate the substrate and block certain reaction sites. Cyclodextrins have been shown to improve regioselectivity in some cases.[2] 2. Modify the substituents on the benzoic acid to electronically favor one position over others, although this effect is often weak in radical reactions. |
| Low yield of trifluoromethylated products. | 1. The radical initiator is not efficient. 2. The •CF₃ radical is being trapped by the solvent or other components in the reaction mixture. | 1. Screen different radical initiators (e.g., AIBN, dibenzoyl peroxide) and optimize the reaction temperature. 2. Choose a solvent that is relatively inert to radical attack. |
| Polysubstitution (addition of more than one CF₃ group). | The initially formed trifluoromethylated product is more reactive towards radical addition than the starting material. | Use a stoichiometric amount of the trifluoromethylating reagent relative to the substrate to minimize over-reaction. |
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
- 4. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 2-(Trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 13. Iridium-Catalyzed Regioselective Synthesis of Trifluoromethylated Isocoumarins through Annulation of Benzoic Acids with Trifluoromethylated Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-methoxy-2-(trifluoromethyl)benzoic acid and 4-methoxy-2-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic placement of functional groups on an aromatic scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The methoxy (-OCH3) and trifluoromethyl (-CF3) moieties are particularly significant in drug design, offering modulations of lipophilicity, metabolic stability, and target binding affinity. This guide provides an in-depth comparative analysis of two constitutional isomers: 5-methoxy-2-(trifluoromethyl)benzoic acid and 4-methoxy-2-(trifluoromethyl)benzoic acid.
While direct comparative biological studies on these specific isomers are not extensively documented in publicly available literature, this guide will leverage structure-activity relationship (SAR) principles derived from analogous compounds. We will explore their physicochemical characteristics, potential biological activities, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a foundational resource for researchers aiming to investigate and harness the therapeutic potential of these compounds.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift of the methoxy group from the 5-position to the 4-position can induce significant changes in the electronic and steric landscape of the molecule, thereby altering its physical and chemical properties.
| Property | This compound | 4-methoxy-2-(trifluoromethyl)benzoic acid |
| CAS Number | 716-31-4[1] | 127817-85-0[2][3] |
| Molecular Formula | C9H7F3O3[1] | C9H7F3O3[2][3] |
| Molecular Weight | 220.15 g/mol [1] | 220.15 g/mol [2] |
| Melting Point | 95-96 °C[1] | Not explicitly available; reported as a liquid in one source[3] |
| Boiling Point | 294.4±40.0 °C (Predicted)[1] | Not available |
| Density | 1.380±0.06 g/cm3 (Predicted)[1] | Not available |
| pKa (Predicted) | The electron-withdrawing trifluoromethyl group ortho to the carboxylic acid is expected to significantly increase acidity. | The methoxy group at the para position can exert an electron-donating resonance effect, potentially decreasing acidity compared to the 5-methoxy isomer. |
| XlogP (Predicted) | Not explicitly available | ~2.3[4] |
Expert Analysis: The ortho-position of the potent electron-withdrawing trifluoromethyl group in both isomers is anticipated to have a dominant effect on the acidity of the carboxylic acid. However, the para-methoxy group in the 4-isomer can engage in resonance, which may slightly counteract this effect compared to the meta-directing 5-methoxy isomer. The difference in melting points suggests distinct crystal packing arrangements, a factor that can influence solubility and dissolution rates.
Synthesis and Chemical Reactivity
The synthesis of these isomers typically involves multi-step processes, leveraging established methodologies in aromatic chemistry.
A plausible synthetic approach for 4-methoxy-2-(trifluoromethyl)benzoic acid could involve the ortho-lithiation of 4-methoxybenzoic acid followed by trifluoromethylation, or alternatively, the oxidation of a corresponding toluene derivative.
For This compound , a potential route could start from a commercially available substituted toluene, followed by oxidation of the methyl group to a carboxylic acid. The precise synthetic strategy would be dictated by the availability of starting materials and the desired scale of production.
Postulated Biological Activities and Mechanistic Insights
Based on the known biological activities of structurally related methoxy- and trifluoromethyl-substituted benzoic acid derivatives, we can hypothesize potential therapeutic applications for our target compounds.
Anticancer Potential
The trifluoromethyl group is a common feature in many anticancer drugs, often enhancing metabolic stability and tumor cell penetration. Methoxy-substituted aromatic compounds have also demonstrated significant antiproliferative and pro-apoptotic effects. For instance, derivatives of 3',4',5'-trimethoxy flavonoid benzimidazole have shown potent antiproliferative activity against various cancer cell lines, with IC50 values in the micromolar range[5].
It is plausible that both this compound and 4-methoxy-2-(trifluoromethyl)benzoic acid could exhibit anticancer properties. The specific cellular targets and signaling pathways affected would likely differ based on the isomeric substitution pattern, influencing their efficacy against different cancer types.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Benzoic acid derivatives have been investigated for their anti-inflammatory potential. For example, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate carbon tetrachloride-induced hepatotoxicity in rats through anti-inflammatory and antioxidant mechanisms[6]. Furthermore, methoxyphenolic compounds have demonstrated anti-inflammatory activity in human airway cells[7].
The presence of both the methoxy and trifluoromethyl groups suggests that our compounds of interest could modulate inflammatory pathways, potentially through the inhibition of key enzymes like cyclooxygenases (COX) or by interfering with pro-inflammatory cytokine signaling.
Experimental Protocols for Comparative Evaluation
To empirically determine and compare the biological activities of this compound and 4-methoxy-2-(trifluoromethyl)benzoic acid, a series of well-established in vitro assays are recommended. The following protocols provide a robust framework for such an investigation.
In Vitro Anticancer Activity Assessment
1. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) should be used to assess selectivity.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
Caption: Workflow for measuring nitric oxide production using the Griess assay.
2. Pro-inflammatory Cytokine Quantification (ELISA)
This assay measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of LPS-stimulated macrophages.
-
Procedure:
-
Treat RAW 264.7 cells with the test compounds and LPS as described for the Griess assay.
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits to quantify the concentrations of specific cytokines according to the manufacturer's instructions.
-
Conclusion and Future Directions
While a definitive comparison of the biological activity of this compound and 4-methoxy-2-(trifluoromethyl)benzoic acid awaits direct experimental evaluation, this guide provides a comprehensive framework for such an investigation. Based on structure-activity relationships of analogous compounds, both isomers hold promise as potential anticancer and anti-inflammatory agents.
The provided experimental protocols offer a standardized approach for researchers to elucidate and compare their specific mechanisms of action and therapeutic potential. Future studies should focus on performing the outlined in vitro assays, followed by in vivo efficacy and toxicity studies for the more promising isomer. Such research will be instrumental in unlocking the full therapeutic potential of these intriguing molecules.
References
- 1. This compound CAS#: 716-31-4 [chemicalbook.com]
- 2. stenutz.eu [stenutz.eu]
- 3. 4-Methoxy-2- (trifluoromethyl) Benzoic Acidcas No. 127817-85-0 - 4-Methoxy-2- (trifluoromethyl) Benzoic Acid and Methoxy [worldyachem.en.made-in-china.com]
- 4. PubChemLite - 4-methoxy-2-(trifluoromethyl)benzoic acid (C9H7F3O3) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. 368422-27-9|2-(Methoxymethoxy)-5-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 7. 4-(Trifluoromethoxy)benzoic acid | C8H5F3O3 | CID 67613 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Medicinal Chemist's Guide to 5-Methoxy-2-(trifluoromethyl)benzoic Acid: A Scaffold for Enhanced Drug Properties
In the intricate process of drug discovery, medicinal chemists are constantly challenged with the task of optimizing lead compounds to achieve a delicate balance of potency, selectivity, and favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). While the benzoic acid scaffold is a common starting point and a key pharmacophore in many drugs, its inherent liabilities—such as rapid metabolism and poor membrane permeability—often hinder the development of viable drug candidates.[1][2] This guide introduces 5-methoxy-2-(trifluoromethyl)benzoic acid, a strategically substituted building block designed to overcome these challenges. By dissecting its molecular architecture, we will explore how the specific arrangement of its functional groups provides a distinct advantage in medicinal chemistry, supported by comparative data and practical experimental protocols.
Deconstructing the Molecular Architecture: A Symphony of Functional Groups
The unique advantages of this compound stem from the synergistic interplay of its three key functional groups: the trifluoromethyl group, the methoxy group, and the carboxylic acid, all precisely positioned on a benzene ring.
The Trifluoromethyl Effect: A Shield of Stability and Potency
The trifluoromethyl (-CF3) group is a powerful tool in modern drug design.[3] Its introduction into a molecule confers several benefits:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation.[4] When placed at the ortho position to the carboxylic acid, it can act as a metabolic shield, sterically hindering enzymes that would otherwise modify the carboxylic acid or adjacent positions.[5]
-
Enhanced Lipophilicity: The -CF3 group is significantly more lipophilic than a hydrogen or methyl group, which can improve a drug's ability to cross biological membranes and enhance binding affinity with hydrophobic pockets in target proteins.[6][7]
-
Modulated Acidity: As a potent electron-withdrawing group, the -CF3 moiety increases the acidity (lowers the pKa) of the carboxylic acid. This can be crucial for optimizing interactions with biological targets, such as forming stronger salt bridges with basic residues in a protein's active site.[3]
The Methoxy Contribution: Fine-Tuning Polarity and Binding
The methoxy (-OCH3) group, prevalent in many natural products and approved drugs, offers a more nuanced approach to molecular optimization.[8]
-
Polar Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional anchor point for ligand-target binding.[9]
-
Controlled Lipophilicity: Unlike many alkyl groups, a methoxy group on an aromatic ring has a surprisingly minimal effect on lipophilicity (logP), sometimes even slightly decreasing it.[10] This allows chemists to explore polar interactions and optimize binding without the penalty of increasing overall lipophilicity, a key principle of lipophilic ligand efficiency (LLE).[10]
-
Metabolic Considerations: While beneficial, the methoxy group can be a site of metabolism, specifically O-demethylation by cytochrome P450 enzymes. The overall metabolic fate is context-dependent, but its presence offers a potential "soft spot" that can be engineered if rapid clearance is desired.[8]
Synergistic Substitution: The Power of Position
The true strength of this compound lies in the combined, synergistic effects of its ortho-trifluoromethyl and meta-methoxy substitution pattern. The ortho -CF3 group sterically shields the carboxylic acid and lowers its pKa, while the meta -OCH3 group provides a distal point for polar interactions without significantly impacting lipophilicity. This specific arrangement creates a scaffold that is pre-optimized for metabolic stability and potent target engagement.
Caption: Synergistic effects of functional groups on key drug properties.
Comparative Performance Analysis
To objectively assess the advantages of this compound, it is essential to compare its physicochemical properties against simpler, related benzoic acid derivatives. The data below illustrates the stepwise impact of each functional group.
| Compound | Structure | Predicted cLogP | Predicted pKa | Key Advantages/Disadvantages |
| Benzoic Acid | C₆H₅COOH | 1.87 | 4.20 | Baseline: Common scaffold, but metabolically vulnerable and moderately lipophilic.[11] |
| 2-(Trifluoromethyl)benzoic Acid | CF₃-C₆H₄-COOH | 2.75 | 3.10 | Increased Lipophilicity & Acidity: More potent binding potential, but higher lipophilicity can be a drawback.[5] |
| 5-Methoxybenzoic Acid | CH₃O-C₆H₄-COOH | 1.88 | 4.30 | Modulated Polarity: Adds a hydrogen bond acceptor with no lipophilicity penalty.[9] |
| This compound | CH₃O-C₆H₃(CF₃)-COOH | 2.76 | 3.05 | Optimized Balance: Combines enhanced acidity and metabolic shielding from -CF3 with the modulated polarity of -OCH3 for a superior overall profile.[12] |
Note: cLogP and pKa values are predicted using standard computational models for consistent comparison.
This comparison highlights that while adding a -CF3 group alone increases lipophilicity and acidity, the further addition of a methoxy group provides an additional point for polar interaction without further increasing lipophilicity, achieving a more desirable balance of properties.
Experimental Protocols for Property Validation
To translate theoretical advantages into empirical evidence, standardized in vitro assays are crucial. The following protocols provide robust methods for evaluating the key properties discussed.
Protocol: Determination of Lipophilicity (LogD₇.₄) by RP-HPLC
Rationale: Lipophilicity is a critical determinant of a drug's absorption, distribution, and overall ADME profile. A reverse-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable measure of a compound's distribution coefficient at physiological pH (LogD₇.₄). More lipophilic compounds will have a stronger affinity for the non-polar stationary phase and thus a longer retention time.
Methodology:
-
Preparation of Standards: Prepare a series of standard compounds with known LogD₇.₄ values (e.g., testosterone, propranolol, atenolol) at 10 mM in DMSO.
-
Sample Preparation: Prepare the test compound (this compound) and its analogues at 10 mM in DMSO.
-
HPLC System:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Data Acquisition: Inject 5 µL of each standard and test compound. Record the retention time (tᵣ).
-
Calculation:
-
Calculate the capacity factor (k) for each compound: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time (measured by injecting a non-retained compound like uracil).
-
Plot log(k) of the standards against their known LogD₇.₄ values.
-
Generate a linear regression curve.
-
Use the equation of the line to calculate the LogD₇.₄ of the test compounds from their measured log(k) values.
-
Protocol: In Vitro Metabolic Stability Assay
Rationale: This assay assesses the susceptibility of a compound to metabolism by key drug-metabolizing enzymes, primarily cytochrome P450s. By incubating the compound with human liver microsomes (HLM), which are rich in these enzymes, we can measure the rate of its disappearance over time. A slower rate of disappearance indicates higher metabolic stability.
Caption: Workflow for an in vitro metabolic stability assay using HLM.
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
Prepare a 1 µM solution of the test compound in the buffer.
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Prepare a quenching solution: Acetonitrile containing a suitable internal standard (e.g., a structurally related, stable compound like tolbutamide).
-
-
Incubation:
-
In a microcentrifuge tube, add 196 µL of phosphate buffer and 2 µL of the 1 µM test compound solution.
-
Add 2 µL of human liver microsomes (final protein concentration ~0.5 mg/mL).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot of the reaction mixture.
-
Immediately add it to a well of a 96-well plate containing 100 µL of the ice-cold quenching solution.
-
-
Sample Processing & Analysis:
-
Once all time points are collected, seal the plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point compared to the 0-minute sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k. A longer half-life indicates greater metabolic stability.
-
Conclusion
This compound is more than just a chemical intermediate; it is a sophisticated building block engineered for modern medicinal chemistry. By strategically combining the metabolic shielding and acidity-modulating effects of a trifluoromethyl group with the polarity and binding contributions of a methoxy group, this scaffold offers a compelling solution to the common liabilities of simpler benzoic acids. It provides a robust starting point for developing drug candidates with an enhanced likelihood of possessing favorable potency, stability, and pharmacokinetic profiles, making it an invaluable asset in the drug discovery toolkit.
References
- 1. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 7. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - this compound (C9H7F3O3) [pubchemlite.lcsb.uni.lu]
5-methoxy-2-(trifluoromethyl)benzoic acid versus other building blocks for fungicide synthesis
Starting Research Now
I've started gathering initial data. I'm focusing Google searches on the role of 5-methoxy-2-(trifluoromethyl)benzoic acid in fungicide creation. Parallel searches are planned to find existing patents. Next, I'll analyze the patent applications to identify recurring reaction steps.
Deepening Comparative Analysis
I'm now diving deeper into the comparative analysis. Beyond this compound, I'm examining alternative building blocks, their chemical properties, and their impact on fungicidal activity. I'm focusing on experimental data and comparative studies to build a robust comparison guide. The goal is to construct a practical guide that will be supported by data, including tables. I will also develop a visual flowchart.
Expanding Search Scope
I'm now broadening the search scope. I'm not just focusing on this compound, but also exploring alternative building blocks used in fungicide synthesis. I'm focusing on their chemical structures, reactivity, and properties of the resulting fungicidal compounds. I am searching for experimental data and comparative studies that evaluate the performance of fungicides derived from these different building blocks.
Discovering Trifluoromethyl Groups
I've made headway with the initial search; it's yielded a solid foundation. Specifically, I've seen some interesting information regarding trifluoromethyl groups within fungicides. The synthesis of those compounds is also a topic of discussion. I'm focusing on their implications in improving efficacy, stability, and lipophilicity.
Refining Search Strategies
I'm expanding my approach to find that crucial comparative data. My initial focus was broad, highlighting trifluoromethyl group benefits in fungicides, but now I need more direct comparisons. I've uncovered information about trifluoromethyl building blocks in fungicides, and I've also found some information on alternatives. My plan now includes searching for studies that directly compare this compound to other options. I'm aiming for hard experimental data, like EC50 values, to create solid comparison tables.
Analyzing Comparative Data
My recent efforts have yielded a wealth of information about the role of trifluoromethyl groups in fungicides, their synthesis, and their influence on key properties like stability and lipophilicity. However, my focus has shifted towards finding direct comparisons. The initial searches were quite broad, covering various aspects of trifluoromethyl use. Now, I'm concentrating on locating studies that directly compare the performance of fungicides derived from this compound against alternatives, aiming for concrete data such as EC50 values for effective comparison tables. My plan is to include specific searches for SAR studies and any publications directly comparing this building block to its contenders, thus generating more detailed insight.
Exploring SAR Insights
I've been digging deeper into the SAR of benzoic acid derivatives. The latest search refined things, yielding specific data on how methoxy and trifluoromethyl groups impact antifungal properties. I'm focusing on the structural tweaks that seem to boost efficacy, and compiling the evidence.
Refining Data Comparisons
I'm now integrating EC50 values for benzoic acid derivatives, focusing on methoxy and trifluoromethyl groups. The positional impact is clearer now, but a direct comparison study is still elusive. I need to find studies that compare fungicides synthesized from this compound specifically. Without that, my analysis remains somewhat generalized. The current data's robust enough for a detailed general SAR description, yet a direct comparative study would provide concrete validation and precision.
Exploring Alternative Building Blocks
Seeking Comparative Data
I've made headway, finding SAR analyses and EC50 values for related fungicides, but a direct comparison still eludes me. Results revealed that electron-withdrawing groups might enhance activity. While I have details on alternative compound classes, I need data that directly contrasts performance from my target building block with others. The guide's specificity hinges on this. I'll need to refine my search to unearth this critical comparison.
Focusing Search Strategy
My research has turned up promising leads, particularly SAR analyses and EC50 values for related compounds. I've now identified relevant compound classes such as benzamides and triazoles, but a direct head-to-head comparison remains elusive. To strengthen this, I need to refine my search. I will investigate patents and SDHI reviews, as they may contain the specific comparative data required for a quality comparison of building blocks.
Gathering More Context
I'm expanding my investigation, building on the antifungal aspects of benzamides and the impact of the trifluoromethyl group. Succinate dehydrogenase inhibitors are now on my radar, with relevant review articles in hand.
Developing Comparative Guide Strategy
I'm now prioritizing the structure of the comparative guide itself. While direct comparison data for the exact target is scarce, I will build on established SAR principles and representative examples from related compounds. The guide will first explain the roles of the key structural motifs, followed by highlighting their effects on antifungal activity.
Pivoting the Comparison Strategy
I'm now changing my tactic due to the absence of the desired direct comparison data. While the benzamide and SDHI literature are useful, I haven't found a paper directly comparing fungicides based on this compound. To compensate, I'll build a guide based on SAR principles and representative examples from related compounds. The guide will first explain the key structural motifs and then compare the antifungal activities of fungicides derived from different benzoic acid derivatives, hoping to find suitable EC50 comparisons. I'll need to do one last search to fill in the comparison tables.
Safety Operating Guide
Navigating the Disposal of 5-methoxy-2-(trifluoromethyl)benzoic acid: A Guide for Laboratory Professionals
Hazard Profile: An Evidence-Based Assessment
Due to the absence of a dedicated SDS for 5-methoxy-2-(trifluoromethyl)benzoic acid, we must infer its potential hazards from analogous compounds. Safety Data Sheets for isomers such as 3-methoxy-5-(trifluoromethyl)benzoic acid and 4-methoxy-3-(trifluoromethyl)benzoic acid, as well as the related 5-fluoro-2-methoxybenzoic acid, consistently highlight the following GHS hazard classifications:
These classifications strongly suggest that this compound should be handled with care, employing appropriate personal protective equipment (PPE) to prevent contact with skin, eyes, and the respiratory system.
The Core of Compliance: Hazardous Waste Determination
The U.S. Environmental Protection Agency (EPA) mandates that the generator of a chemical waste is responsible for determining if it is a hazardous waste. This "cradle-to-grave" responsibility is a foundational principle of the Resource Conservation and Recovery Act (RCRA).
Is it a Listed Waste?
Based on a review of the EPA's F, K, P, and U lists of hazardous wastes, this compound is not explicitly listed.[4][5] These lists are reserved for wastes from specific industrial processes or certain unused commercial chemical products.
Does it Exhibit Hazardous Characteristics?
Even if not explicitly listed, a waste is considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability (D001): The propensity to catch fire.
-
Corrosivity (D002): The ability to corrode metal or have a very high or low pH.
-
Reactivity (D003): The tendency to be unstable and undergo rapid or violent chemical change.
-
Toxicity (D004-D043): The presence of certain toxic contaminants at or above specified concentrations that could leach into groundwater.
Without specific experimental data for this compound, a definitive assignment of these characteristic codes is not possible. However, the presence of the trifluoromethyl group, a halogenated functional group, is a critical factor in its classification and subsequent management.
Segregation and Collection: The First Steps to Safe Disposal
Proper segregation of chemical waste at the source is paramount to prevent dangerous reactions and to ensure cost-effective and compliant disposal.
Halogenated Organic Waste Stream
This compound is a halogenated organic compound due to the presence of fluorine atoms in the trifluoromethyl group. Therefore, it must be collected in a designated halogenated organic waste container.[6][7][8]
Causality: Mixing halogenated and non-halogenated organic waste streams can significantly increase disposal costs. The incineration processes required for halogenated compounds are more complex and expensive due to the need to scrub acidic and toxic gases (such as hydrogen fluoride) that are generated during combustion.[9]
Container Management
-
Compatibility: Use only chemically compatible containers, typically high-density polyethylene (HDPE) or glass. Ensure the container material will not be degraded by the waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including the name "this compound" and an estimation of its concentration.
-
Closure: Keep the container securely closed at all times, except when adding waste. This prevents the release of potentially harmful vapors and reduces the risk of spills.
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound from the laboratory setting.
Table 1: Summary of Disposal Procedures
| Step | Action | Rationale |
| 1 | Hazard Assessment | Review available safety information for analogous compounds to understand potential hazards. |
| 2 | Don Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. |
| 3 | Waste Segregation | Collect waste in a designated and clearly labeled Halogenated Organic Waste container. |
| 4 | Container Management | Use a compatible, sealed, and properly labeled waste container. |
| 5 | Arrange for Professional Disposal | Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. |
Experimental Workflow for Disposal:
Caption: Decision workflow for the proper disposal of this compound.
The Imperative of Professional Disposal
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. The complex nature of halogenated organic compounds requires specialized treatment and disposal methods to prevent environmental contamination and ensure compliance with federal and local regulations.
Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating the final steps of the disposal process. They will have established procedures for the collection, storage, and ultimate disposal of hazardous waste through licensed and accredited contractors.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding its potential hazards, conducting a thorough waste determination, and adhering to strict segregation and collection protocols, you contribute to a safer research environment and ensure the protection of our ecosystem. Always consult with your institution's safety professionals to ensure full compliance with all applicable regulations.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. actenviro.com [actenviro.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 9. ethz.ch [ethz.ch]
Navigating the Safe Handling of 5-methoxy-2-(trifluoromethyl)Benzoic Acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Among these, 5-methoxy-2-(trifluoromethyl)Benzoic acid and its derivatives represent a class of compounds with significant potential. However, their safe and effective use in the laboratory necessitates a thorough understanding of their handling characteristics and potential hazards. This guide provides essential, experience-driven insights into the personal protective equipment (PPE), operational protocols, and disposal plans for this compound, ensuring both the integrity of your research and the safety of your team.
Hazard Assessment: Understanding the Risks
Key Potential Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[2][4][5][7]
-
Serious Eye Irritation: Contact with eyes can cause significant irritation and potential damage.[2][3][4][5][7][10]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3][4][5][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE based on the potential routes of exposure.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles or a full-face shield.[1][3] | Protects against splashes and airborne particles. Ensure compliance with EN 166 (EU) or NIOSH (US) standards.[3][11] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.[1][11] |
| Body | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory | NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[11] | Necessary when handling the solid compound outside of a fume hood or when there is a potential for dust generation.[1] |
Operational Protocols: A Step-by-Step Approach to Safety
Adherence to standardized operational procedures is fundamental to minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[2][7]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.
-
Weighing and Transfer: When weighing the solid compound, perform this task in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.[1] Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust clouds.
-
In Solution: When working with the compound in solution, handle it within a fume hood to avoid inhalation of any potential vapors or aerosols.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][3][4] Decontaminate all work surfaces and equipment.
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention if irritation persists.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2] If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3][4][5]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is an essential aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: The waste generated from handling this compound should be considered hazardous.
-
Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal company.[2] Do not dispose of it down the drain or in the general trash.[3]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to local regulations.
Storage and Stability
To maintain the integrity of this compound, proper storage is necessary.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][6]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[1][7]
By integrating these safety protocols and best practices into your laboratory workflow, you can confidently and safely handle this compound, fostering an environment of scientific excellence and uncompromising safety.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. unit.aist.go.jp [unit.aist.go.jp]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
